rac-BINAP-Pd-G3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C57H46NO3P2PdS- |
|---|---|
Molecular Weight |
993.4 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YMXAISMYVLNYKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to rac-BINAP-Pd-G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BINAP-Pd-G3 is a third-generation (G3) Buchwald precatalyst, a sophisticated and highly efficient catalyst for palladium-catalyzed cross-coupling reactions.[1][2] Its full chemical name is Methanesulfonato--INVALID-LINK--palladium(II).[3][4][5] As a G3 precatalyst, it offers significant advantages over earlier generations, including enhanced stability, broader ligand scope, and the ability to facilitate reactions with lower catalyst loadings and shorter reaction times.[2] This guide provides a comprehensive overview of the this compound catalyst, including its chemical properties, synthesis, activation, and applications, with a focus on providing quantitative data and detailed experimental protocols.
Core Properties and Specifications
The this compound catalyst is an air-, moisture-, and thermally-stable solid, which simplifies handling and reaction setup.[1] It is highly soluble in a wide range of common organic solvents, contributing to its versatility in various reaction conditions.[6]
| Property | Value | Reference(s) |
| Chemical Formula | C₅₇H₄₅NO₃P₂PdS | [6] |
| CAS Number | 2151915-22-7 | [1][6] |
| Molecular Weight | 992.40 g/mol | [6] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [7] |
| Melting Point | 175-180 °C | [7] |
Synthesis of this compound
General Synthesis Workflow for Buchwald G3 Precatalysts:
References
- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alfachemic.com [alfachemic.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Methanesulfonato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II) | 2151915-22-7 [chemicalbook.com]
- 6. rac-BINAP Pd G3 ChemBeads 2151915-22-7 Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 95 2151915-22-7 [sigmaaldrich.com]
An In-depth Technical Guide to rac-BINAP-Pd-G3: Structure, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3. It details its molecular structure, physicochemical properties, and its application in facilitating challenging cross-coupling reactions crucial for modern synthetic chemistry and drug discovery. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant catalytic pathways to serve as a practical resource for laboratory work.
Introduction to this compound
This compound is a highly efficient and versatile palladium precatalyst. As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier catalyst systems, including enhanced stability, activity, and broader substrate scope.[1] These precatalysts are air-, moisture-, and thermally-stable, simplifying handling and reaction setup.[1] They are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is essential for initiating the catalytic cycle in a variety of cross-coupling reactions. The rac-BINAP ligand, a racemic mixture of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, provides a well-defined steric and electronic environment around the palladium center, contributing to the catalyst's high reactivity.
Molecular Structure and Physicochemical Properties
The this compound complex consists of a palladium(II) center coordinated to the bidentate rac-BINAP ligand, a deprotonated 2-aminobiphenyl (B1664054) moiety, and a methanesulfonate (B1217627) (mesylate) counterion.[2][3] The general structure of G3 precatalysts has been elucidated through spectroscopic methods and X-ray crystallography of analogous complexes.[2][4]
General Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2151915-22-7 | [4] |
| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [4] |
| Molecular Weight | 992.40 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 175-180 °C | [5] |
Spectroscopic Characterization
Synthesis of this compound
The synthesis of third-generation Buchwald precatalysts, including the rac-BINAP variant, generally follows a three-step procedure.[2] This process is designed to be scalable and produce a stable, solid product.
Experimental Protocol for the Synthesis of G3 Precatalysts (General Procedure)
This protocol is adapted from the synthesis of analogous G3 precatalysts and can be applied to the preparation of this compound.[2]
Step 1: Formation of 2-Ammoniumbiphenyl Mesylate
-
To a solution of 2-aminobiphenyl in a suitable organic solvent (e.g., toluene), add one equivalent of methanesulfonic acid at room temperature.
-
Stir the mixture until precipitation is complete.
-
Isolate the solid 2-ammoniumbiphenyl mesylate by filtration and dry under vacuum.
Step 2: Synthesis of the Dimeric Palladacycle
-
Suspend palladium(II) acetate (B1210297) and 2-ammoniumbiphenyl mesylate in a solvent such as toluene (B28343).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by a color change and/or TLC/NMR.
-
Cool the reaction mixture and isolate the dimeric palladacycle, [Pd(ABP)(OMs)]₂, by filtration.
Step 3: Formation of the Monomeric this compound Precatalyst
-
Suspend the dimeric palladacycle and rac-BINAP (1:1 molar ratio of Pd to BINAP) in an appropriate solvent (e.g., toluene or THF).
-
Stir the mixture at room temperature until the reaction is complete, indicated by the formation of a homogeneous solution.
-
Remove the solvent under reduced pressure to yield the solid this compound precatalyst.
Catalytic Applications and Performance
This compound is a highly effective catalyst for a range of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be employed to couple aryl halides or triflates with a wide variety of amines.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol for Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline:
This protocol is a representative example of a C-N coupling reaction.[7][8]
-
In a glovebox, charge an oven-dried Schlenk tube with this compound (typically 0.5-2 mol%), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the amine (e.g., aniline, 1.2 equiv), and a suitable base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC/LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates. This compound demonstrates high activity in these transformations.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol for Suzuki-Miyaura Coupling:
This is a general procedure that can be adapted for various substrates.[9]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), and this compound (typically 0.5-2 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Catalytic Performance Data
While a comprehensive dataset for this compound is not available in a single source, the performance of G3 precatalysts is generally high. Table 2 provides representative yields for Buchwald-Hartwig amination reactions using analogous G3 precatalysts, which can serve as a benchmark for reactions employing this compound.
| Entry | Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Aniline | XPhos Pd G3 | >95 | [4] |
| 2 | 4-Chlorotoluene | Morpholine | RuPhos Pd G3 | 98 | [2] |
| 3 | 4-Bromoanisole | Benzylamine | BrettPhos Pd G3 | 92 |
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages for a wide range of cross-coupling reactions. Its stability, high reactivity, and broad applicability make it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this powerful catalyst in the synthesis of complex molecules and in the advancement of drug discovery programs.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. enamine.net [enamine.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of rac-BINAP-Pd-G3 Precatalyst
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the third-generation (G3) Buchwald precatalyst, rac-BINAP-Pd-G3. This palladium precatalyst is a powerful tool in modern organic synthesis, enabling a wide range of cross-coupling reactions with high efficiency and functional group tolerance. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
The this compound precatalyst is an air- and moisture-stable palladium(II) complex that readily generates the active monoligated Pd(0) species under typical cross-coupling reaction conditions.[1] Developed by the Buchwald group, G3 precatalysts offer significant advantages over earlier generations, including improved stability, solubility in common organic solvents, and the ability to accommodate a wide variety of phosphine (B1218219) ligands.[2][3][4] The use of a precatalyst allows for precise control over the ligand-to-palladium ratio and leads to more reproducible and reliable catalytic activity. This guide will focus on the synthesis of the specific G3 precatalyst incorporating the racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) ligand, a widely used and effective ligand for various palladium-catalyzed transformations.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the rac-BINAP ligand: This involves the preparation of the racemic bisphosphine ligand, a critical component of the final precatalyst.
-
Synthesis of the Buchwald G3 Palladacycle Precursor: This stage focuses on the preparation of the dimeric (2-aminobiphenyl)palladium(II) methanesulfonate (B1217627) complex, the core structure of the G3 precatalysts.
-
Formation of the this compound Precatalyst: The final step involves the reaction of the rac-BINAP ligand with the G3 palladacycle precursor to yield the target precatalyst.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic pathway for this compound precatalyst.
Experimental Protocols and Data
This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing key quantitative data.
Stage 1: Synthesis of rac-BINAP
The synthesis of the rac-BINAP ligand has been well-established in the literature. One common method involves the resolution of racemic 1,1'-bi-2-naphthol (BINOL) followed by conversion to the bis(triflate) and subsequent phosphinylation. Alternatively, racemic BINAP can be prepared directly from racemic BINOL derivatives. For the purpose of this guide, we will reference a high-yielding nickel-catalyzed phosphinylation of the ditriflate of racemic 1,1'-bi-2-naphthol.
Experimental Protocol: Synthesis of rac-BINAP
A detailed procedure for a nickel-catalyzed synthesis of BINAP from the corresponding bis-triflate has been reported in Organic Syntheses.[5] The key steps involve the reaction of the bis-triflate of 1,1'-bi-2-naphthol with diphenylphosphine (B32561) in the presence of a nickel catalyst and a base. The reaction typically requires elevated temperatures and an inert atmosphere. The product, rac-BINAP, can be isolated and purified by crystallization.
| Parameter | Value | Reference |
| Starting Material | 1,1'-Bi-2-naphthol bis-triflate | [5] |
| Reagent | Diphenylphosphine | [5] |
| Catalyst | NiCl₂(dppe) | [5] |
| Base | DABCO | [5] |
| Solvent | DMF | [5] |
| Temperature | 100 °C | [5] |
| Reaction Time | 2-3 days | [5] |
| Yield | 77% | [5] |
| Purity | 97% (by HPLC) | [5] |
Table 1: Quantitative data for the synthesis of rac-BINAP.
Stage 2: Synthesis of the Buchwald G3 Palladacycle Precursor
The G3 palladacycle precursor, [(2-aminobiphenyl)Pd(μ-OMs)]₂, is a key intermediate for the synthesis of all G3 precatalysts. Its synthesis is a two-step process starting from 2-aminobiphenyl.
Experimental Protocol: Synthesis of 2-Ammoniumbiphenyl Mesylate
To a solution of 2-aminobiphenyl in a suitable solvent such as methyl tert-butyl ether (MTBE), methanesulfonic acid is added dropwise at 0 °C. The resulting precipitate is then filtered, washed, and dried to yield the 2-ammoniumbiphenyl mesylate salt.
Experimental Protocol: Synthesis of [(2-aminobiphenyl)Pd(μ-OMs)]₂
Palladium(II) acetate (B1210297) is added to a solution of 2-ammoniumbiphenyl mesylate in a suitable solvent. The mixture is heated to allow for the cyclopalladation to occur. Upon cooling, the dimeric palladacycle precipitates and can be isolated by filtration, washed, and dried. A multi-gram scale synthesis of this precursor has been reported with high yield.
| Parameter | Value |
| Starting Material | 2-Ammoniumbiphenyl mesylate |
| Reagent | Palladium(II) acetate |
| Solvent | Not specified in readily available sources |
| Temperature | Elevated temperature |
| Yield | High |
Table 2: General quantitative data for the synthesis of the G3 palladacycle precursor.
The logical flow for the synthesis of the G3 palladacycle precursor is as follows:
Figure 2: Workflow for the synthesis of the G3 palladacycle precursor.
Stage 3: Formation of the this compound Precatalyst
The final step in the synthesis is the reaction of the dimeric G3 palladacycle precursor with the rac-BINAP ligand. This reaction proceeds via the cleavage of the methanesulfonate bridges of the dimer by the phosphine ligand.
Experimental Protocol: Synthesis of this compound
General Procedure: To a solution or suspension of the dimeric palladacycle, [(2-aminobiphenyl)Pd(μ-OMs)]₂, in an appropriate solvent (e.g., dichloromethane (B109758) or THF), a solution of the phosphine ligand (rac-BINAP, approximately 2 equivalents per dimer) is added. The reaction mixture is stirred at room temperature until the starting dimer is consumed, which can be monitored by techniques such as TLC or NMR. The product is then isolated by removal of the solvent and can be purified by crystallization or precipitation.
| Parameter | Value (Estimated) |
| Starting Material | [(2-aminobiphenyl)Pd(μ-OMs)]₂ |
| Reagent | rac-BINAP |
| Stoichiometry (Dimer:Ligand) | 1 : ~2 |
| Solvent | Dichloromethane or THF |
| Temperature | Room Temperature |
| Reaction Time | Typically short (minutes to hours) |
| Yield | Generally high |
Table 3: Estimated quantitative data for the synthesis of this compound.
The logical relationship in the final step of the synthesis is straightforward:
Figure 3: Logical relationship in the final precatalyst formation.
Conclusion
The synthesis of the this compound precatalyst is a systematic process that leverages well-established synthetic methodologies. This guide provides a detailed framework for its preparation, from the synthesis of the constituent ligand and palladacycle precursor to their final assembly. The availability of this powerful and versatile precatalyst is crucial for advancing research in cross-coupling chemistry and enabling the efficient synthesis of complex molecules in the pharmaceutical and materials science industries. Researchers and scientists can utilize the information presented herein to either synthesize the precatalyst in-house or to better understand its properties and applications.
References
The Core Mechanism of rac-BINAP-Pd-G3 in Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and mechanistic intricacies of the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the precatalyst's activation, its role in key cross-coupling transformations, and detailed experimental considerations.
Introduction to this compound
This compound is a highly efficient and versatile palladium precatalyst that has gained significant traction in modern organic synthesis. Its structure features a palladium(II) center coordinated to the racemic form of the bulky, electron-rich bidentate phosphine (B1218219) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). As a third-generation (G3) Buchwald precatalyst, it is designed for the reliable and efficient in situ generation of the active monoligated Pd(0) species, which is the key catalytic intermediate in a wide array of cross-coupling reactions.[1]
The use of a well-defined precatalyst like this compound offers several advantages over traditional methods of generating active catalysts, including improved reaction reproducibility, lower catalyst loadings, and enhanced stability. This precatalyst is particularly suitable for a range of transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Stille coupling.
Precatalyst Activation and the Catalytic Cycle
The efficacy of the this compound precatalyst lies in its ability to readily generate the active (BINAP)Pd(0) species under typical reaction conditions. This activation process is a crucial first step in the overall catalytic cycle.
Activation of this compound:
The G3 precatalyst is activated by a base, which initiates a sequence of intramolecular reactions to reduce the Pd(II) center to Pd(0). The 2-aminobiphenyl (B1664054) fragment of the precatalyst facilitates this process, leading to the formation of the active (BINAP)Pd(0) complex and a carbazole (B46965) byproduct.
Figure 1: Activation of the this compound precatalyst to the active (rac-BINAP)Pd(0) species.
Generalized Catalytic Cycle for Cross-Coupling:
Once the active (rac-BINAP)Pd(0) catalyst is formed, it enters the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
References
A Technical Guide to the Thermal Stability of rac-BINAP-Pd-G3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of the rac-BINAP-Pd-G3 catalyst, a third-generation Buchwald precatalyst. A comprehensive understanding of its thermal properties is crucial for optimizing reaction conditions, ensuring catalyst integrity, and achieving reproducible results in demanding synthetic applications. This document outlines key thermal stability data, detailed experimental protocols for its characterization, and visual representations of its role in significant catalytic cycles.
Quantitative Thermal Stability Data
The thermal stability of a catalyst is a critical parameter that dictates its operational limits and storage requirements. For this compound, the available data indicates a high degree of thermal robustness.[1] The catalyst is described as being stable to air, moisture, and heat under typical laboratory conditions.[1]
| Parameter | Value | Method |
| Melting Point | 175-180 °C | Not Specified |
| Decomposition Temperature (Td) | Data not publicly available. Requires experimental determination via Thermogravimetric Analysis (TGA). | Thermogravimetric Analysis (TGA) |
Note: While a specific decomposition temperature from TGA is not publicly available for this proprietary catalyst, the provided melting point serves as a preliminary indicator of its thermal stability. Exceeding the melting point will likely lead to decomposition.
Experimental Protocols
To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) is the recommended technique. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol: Thermogravimetric Analysis (TGA) of this compound
This protocol is a representative method for determining the thermal decomposition profile of an air- and moisture-sensitive organometallic compound like this compound.
Objective: To determine the onset and completion temperatures of thermal decomposition and to quantify mass loss at different temperatures.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500, PerkinElmer Pyris 1 TGA)
-
Inert atmosphere glovebox (for sample preparation)
-
High-purity nitrogen or argon gas supply
-
TGA sample pans (platinum or alumina)
-
Microbalance
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated, and functioning according to the manufacturer's specifications.
-
Purge the TGA furnace and balance with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to eliminate oxygen and moisture.
-
-
Sample Preparation (inside a glovebox):
-
Transfer the TGA instrument's autosampler or sample holder into an inert atmosphere glovebox.
-
Tare a clean, dry TGA pan on a microbalance.
-
Carefully weigh 5-10 mg of the this compound catalyst into the tared TGA pan. Record the exact mass.
-
Place the loaded pan into the TGA autosampler.
-
-
TGA Analysis:
-
Seal the glovebox transfer container and move the autosampler to the TGA instrument.
-
Quickly transfer the sample pan from the autosampler to the TGA furnace under a continuous inert gas purge to minimize exposure to the ambient atmosphere.
-
Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.
-
Program the instrument to heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Identify the temperature of maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the final residual mass at the end of the experiment.
-
Catalytic Signaling Pathways
This compound is a precatalyst that, upon activation, forms the active Pd(0) species that enters the catalytic cycle. Below are diagrams illustrating the logical flow of two of the most common and important cross-coupling reactions facilitated by this catalyst: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig Amination reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura Coupling reaction.
Conclusion
This compound is a thermally stable and highly versatile precatalyst for a range of cross-coupling reactions. Its stability in air and moisture simplifies handling, while its high melting point indicates robustness at elevated reaction temperatures. For precise thermal characterization, Thermogravimetric Analysis under an inert atmosphere is the standard method. The provided protocol offers a reliable framework for such analysis. The catalytic cycles for which it is renowned, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are well-established, and understanding these pathways is key to leveraging the full potential of this advanced catalytic system in the development of novel pharmaceuticals and complex organic molecules.
References
Solubility of rac-BINAP-Pd-G3 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While specific quantitative solubility data is not extensively published, this document synthesizes available information on its qualitative solubility and provides a general methodology for its determination.
Introduction to this compound
This compound is an air, moisture, and thermally-stable palladium precatalyst.[1] It is favored in organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, due to its high reactivity and broad functional group tolerance.[2] One of the key advantages of G3 precatalysts is their enhanced stability in solution compared to earlier generations.[2]
Qualitative Solubility of this compound
Product literature and scientific publications consistently describe this compound as having good to high solubility in a range of common organic solvents.[1][2] This property is crucial for its application in homogeneous catalysis, ensuring the efficient generation of the active catalytic species. The fourth-generation (G4) precatalysts were developed, in part, to exhibit even higher solubilities in cross-coupling reaction media.[2]
The available qualitative solubility information is summarized in the table below.
| Solvent Type | Solubility Description | Source |
| Common Organic Solvents | Good solubility | [2] |
| Wide Range of Common Organic Solvents | Highly soluble | [1] |
Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not detailed in the literature, a general experimental procedure for determining the solubility of an organometallic compound can be adapted. The following is a generalized gravimetric method.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Sample Extraction: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe through a syringe filter to remove any suspended particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed collection vial.
-
Drying: Carefully evaporate the solvent from the collection vial under reduced pressure or in a vacuum oven at a temperature that will not decompose the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent used to dissolve the solute (L))
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Visualization of Related Processes
To provide a better context for the application of this compound, the following diagrams illustrate the evolution of Buchwald precatalysts and a general workflow for a cross-coupling reaction.
Caption: Evolution of Buchwald Precatalysts.
Caption: General Workflow for a Cross-Coupling Reaction.
Conclusion
This compound is a valuable precatalyst in modern organic synthesis, with its good solubility in common organic solvents being a key attribute for its widespread use. While quantitative solubility data remains to be broadly published, the provided qualitative information and the general experimental protocol for its determination offer a solid foundation for researchers. The continued development of even more soluble catalysts like the G4 series underscores the importance of this physical property in achieving efficient and robust catalytic transformations.
References
In-Depth Technical Guide to rac-BINAP-Pd-G3 (CAS: 2151915-22-7): A Third-Generation Buchwald Precatalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst with the CAS number 2151915-22-7. This palladium-based catalyst is distinguished by its high reactivity, stability, and broad applicability in a range of carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial in pharmaceutical and materials science research and development. This document details the catalyst's chemical and physical properties, provides insights into its catalytic activity, and outlines general experimental protocols for its use in key cross-coupling reactions.
Introduction
This compound, systematically named [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]--INVALID-LINK--palladium, is a highly efficient and versatile palladium precatalyst.[1][2] As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier catalysts, including enhanced stability to air and moisture, excellent solubility in common organic solvents, and the ability to facilitate challenging cross-coupling reactions with lower catalyst loadings and shorter reaction times.[1][3] Its robust nature simplifies reaction setup and enhances reproducibility, making it a valuable tool for organic synthesis.[3]
The catalyst incorporates the racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) ligand, a well-established chiral diphosphine ligand known for its effectiveness in various catalytic transformations.[4][5] The G3 scaffold allows for the efficient in-situ generation of the active Pd(0) species, which is crucial for the catalytic cycle of numerous cross-coupling reactions.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the catalyst.
| Property | Value | Reference(s) |
| CAS Number | 2151915-22-7 | [1][6][7] |
| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [1][8] |
| Molecular Weight | 992.40 g/mol | [7][8] |
| Appearance | Solid | [3] |
| Melting Point | 175-180 °C | [3][9] |
| Purity | Typically ≥95% | [3][6] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Synthesis
The synthesis of this compound involves the coordination of the racemic BINAP ligand to a palladium center, followed by the introduction of the 2-aminobiphenyl (B1664054) and methanesulfonato ligands which form the stable G3 precatalyst structure. While detailed proprietary synthesis protocols are not publicly available, the general approach involves the reaction of a suitable palladium precursor with the rac-BINAP ligand and the other components under controlled conditions. The synthesis of the BINAP ligand itself typically starts from 1,1'-bi-2-naphthol (B31242) (BINOL).[5]
Catalytic Applications and Performance
This compound is a highly effective catalyst for a wide array of palladium-catalyzed cross-coupling reactions.[1][3] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.
Key Applications Include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl or vinyl halides/triflates and amines.[3]
-
Stille Coupling: Coupling of organostannanes with organic halides.[1]
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.[1]
-
Hiyama Coupling: Cross-coupling of organosilicon compounds with organic halides.[3]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[3]
-
Heck Reaction: Reaction of an unsaturated halide with an alkene.[3]
The G3 nature of the precatalyst allows for efficient and rapid generation of the active catalytic species, often leading to high yields and turnover numbers.[3]
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions using this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined through reaction screening and optimization.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Methodology:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv.).
-
Add this compound (0.5–2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC/MS, or LC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.
Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1–2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2–1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the aryl halide (1.0 equiv.) and the amine (1.1–1.2 equiv.) under the inert atmosphere.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Catalytic Cycles
The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established mechanistic pathway. The G3 precatalyst efficiently generates the active Pd(0) species, which then enters the catalytic cycle.
Activation: The G3 precatalyst, in the presence of a base, undergoes a reductive elimination process to generate the active L-Pd(0) species, where 'L' represents the rac-BINAP ligand.
Oxidative Addition: The Pd(0) complex reacts with the organic halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the Pd(II) intermediate undergoes transmetalation with the organometallic reagent (e.g., a boronic acid derivative) to replace the halide with the organic group (R). In Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C or C-N bond in the product and regenerates the active Pd(0) catalyst.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the catalyst in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a state-of-the-art, third-generation Buchwald precatalyst that offers exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. Its high stability, solubility, and catalytic activity make it an invaluable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this powerful catalyst in their synthetic endeavors.
References
- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1445085-97-1|[2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP](methanesulfonato-κO)palladium|BLD Pharm [bldpharm.de]
- 5. researchgate.net [researchgate.net]
- 6. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to rac-BINAP-Pd-G3: A Third-Generation Buchwald Precatalyst for Advanced Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the rac-BINAP-Pd-G3 catalyst, including its chemical properties, applications in key organic transformations, detailed experimental protocols, and a mechanistic examination of the catalytic cycles.
Introduction to this compound
This compound is a third-generation (G3) Buchwald precatalyst that has emerged as a powerful tool in modern organic synthesis. It is an air- and moisture-stable palladium complex that facilitates a wide range of cross-coupling reactions with high efficiency and broad functional group tolerance. The catalyst's structure incorporates a racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) ligand, which is well-regarded for its ability to promote challenging coupling reactions. As a G3 precatalyst, it offers significant advantages over earlier generations, including faster activation to the active Pd(0) species, lower required catalyst loadings, and shorter reaction times, making it highly valuable in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex molecules.
Physicochemical Properties and Specifications
The key properties of this compound are summarized in the table below. These specifications are critical for experimental design, ensuring accurate stoichiometry and reproducible results.
| Property | Value |
| Molecular Formula | C₅₇H₄₅NO₃P₂PdS |
| Molecular Weight | 992.40 g/mol [1][2][3] |
| CAS Number | 2151915-22-7[1][2] |
| Appearance | Solid[1] |
| Melting Point | 175-180 °C[1] |
| Key Features | Air, moisture, and thermally stable; highly soluble in common organic solvents; allows for low catalyst loadings and short reaction times; efficient and rapid generation of the active Pd(0) species.[2] |
| Synonym | [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]--INVALID-LINK--- palladium |
Core Applications in Cross-Coupling Chemistry
This compound is a versatile catalyst suitable for a wide array of palladium-catalyzed cross-coupling reactions. Its primary applications include, but are not limited to, the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Key Reactions Catalyzed by this compound:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between organic halides and amines.
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.
-
Heck Reaction: Formation of C-C bonds between alkenes and organic halides.
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.
-
Hiyama Coupling: Formation of C-C bonds between organosilanes and organic halides.
The high reactivity and stability of this G3 precatalyst make it particularly effective for coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides.
Mechanistic Overview: Catalytic Cycles
The efficacy of this compound stems from its ability to efficiently generate the active LPd(0) species, which then enters the catalytic cycle. The general mechanisms for its most common applications—Suzuki-Miyaura and Buchwald-Hartwig couplings—are illustrated below.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The G3 precatalyst rapidly converts to the active LPd(0) complex in the presence of a base, initiating the cycle.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar pattern, involving oxidative addition of an aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and subsequent reductive elimination to form the C-N bond.
Experimental Protocols and Data
The following sections provide representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a G3 precatalyst system. While specific conditions may vary based on substrate reactivity, these serve as robust starting points.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, ~0.5 M)
Experimental Workflow:
Representative Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl halide and an amine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, ~0.5 M)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (if solid), base, and this compound catalyst to an oven-dried Schlenk tube or vial equipped with a stir bar.
-
Reagent Addition: Seal the vessel, remove it from the glovebox, and add the solvent, followed by the aryl halide (if liquid) and the amine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 65-110 °C).
-
Monitoring: Stir the reaction vigorously for the required time (typically 2-24 hours). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Performance Data
While a comprehensive substrate scope for this compound is not available in a single publication, the performance of G3 precatalysts with biarylphosphine ligands is well-documented. The table below provides illustrative data for typical Buchwald-Hartwig amination reactions, reflecting the high efficiency expected from such catalyst systems.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 4 | >95 |
| 2-Bromotoluene | n-Hexylamine | NaOt-Bu | Dioxane | 80 | 12 | ~92 |
| 4-Chlorobenzonitrile | Aniline | K₃PO₄ | t-BuOH | 110 | 18 | ~89 |
| 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | LHMDS | THF | 65 | 6 | >95 |
| 2-Chloropyridine | Pyrrolidine | K₂CO₃ | Toluene | 110 | 24 | ~85 |
Note: This data is representative of results achieved with advanced Buchwald G3 precatalyst systems and serves as an expectation for the performance of this compound under optimized conditions.
Conclusion
This compound stands as a highly effective and user-friendly precatalyst for a multitude of cross-coupling reactions. Its stability, high reactivity, and rapid activation enable the synthesis of complex molecular architectures under mild conditions, often with lower catalyst loadings than traditional palladium sources. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively integrate this advanced catalytic system into their synthetic workflows, accelerating discovery in drug development and materials science.
References
The Evolution of Palladium Catalysis: An In-depth Technical Guide to Generation 3 Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and scope. Within this field, the development of well-defined palladium precatalysts has been a significant leap forward, offering improved stability, activity, and reproducibility over catalyst systems generated in situ. Professor Stephen L. Buchwald's research group has been at the forefront of this advancement, introducing several generations of highly effective precatalysts. This technical guide focuses on the core features, advantages, and applications of the third-generation (G3) Buchwald precatalysts, providing a comprehensive resource for researchers in the pharmaceutical and chemical industries.
Core Features of Generation 3 Buchwald Precatalysts
The third generation of Buchwald precatalysts represents a significant advancement over its predecessors. The key innovation in G3 precatalysts is the replacement of the chloride anion found in second-generation (G2) systems with a non-coordinating methanesulfonate (B1217627) (mesylate) anion.[1] This seemingly subtle modification has profound effects on the catalyst's properties and performance.
Key Structural Feature:
-
Methanesulfonate (OMs) Ligand: The incorporation of the mesylate ligand enhances the electrophilicity of the palladium center, facilitating the activation of the precatalyst. This leads to a more rapid and efficient generation of the active Pd(0) species.
Enhanced Properties:
-
Increased Stability and Solubility: G3 precatalysts exhibit remarkable thermal stability and are tolerant to air and moisture, simplifying their handling and storage.[2][3] They also demonstrate enhanced solubility in a wide range of common organic solvents compared to earlier generations.[4]
-
Accommodation of Bulky Ligands: A crucial advantage of the G3 architecture is its ability to support a wider variety of sterically demanding biarylphosphine ligands, such as the BrettPhos family. This expanded ligand scope allows for the catalysis of previously challenging coupling reactions involving sterically hindered substrates.
-
Versatility in Cross-Coupling Reactions: G3 precatalysts are highly versatile and have been successfully employed in a broad spectrum of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling, and more.[3][5]
Data Presentation: Performance Comparison
The practical utility of G3 precatalysts is best illustrated through a direct comparison of their performance against other generations in key cross-coupling reactions. The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the advantages of the G3 systems in terms of catalyst loading, reaction time, and yield.
Table 1: Comparison of Buchwald Precatalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene | 100 | 18 | 95 | |
| 2 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G3 (1) | K₃PO₄ | Toluene | 100 | 4 | 98 | |
| 3 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | RuPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [5] |
| 4 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | RuPhos Pd G3 (1) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 96 | [5] |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | SPhos Pd G2 (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | SPhos Pd G3 (0.5) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 99 |
Table 2: Comparison of Buchwald Precatalysts in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos Pd G2 (1.5) | NaOtBu | Toluene | 100 | 12 | 90 | [6] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos Pd G3 (1) | NaOtBu | Toluene | 80 | 3 | 97 | [6] |
| 3 | 1-Bromo-4-cyanobenzene | Aniline | BrettPhos Pd G2 (2) | K₂CO₃ | t-AmylOH | 110 | 24 | 75 | |
| 4 | 1-Bromo-4-cyanobenzene | Aniline | BrettPhos Pd G3 (1) | K₂CO₃ | t-AmylOH | 110 | 6 | 94 | |
| 5 | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | RuPhos Pd G2 (2) | LiHMDS | Toluene | 100 | 16 | 88 | [7] |
| 6 | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | RuPhos Pd G3 (1) | LiHMDS | Toluene | 100 | 4 | 95 | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the activation of the G3 precatalyst and the subsequent catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Activation of the Generation 3 Buchwald Precatalyst
The activation of the G3 precatalyst is a crucial first step that generates the catalytically active monoligated Pd(0) species. This process is initiated by a base.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 7. enamine.net [enamine.net]
The Pivotal Role of BINAP Ligands in Palladium-Catalyzed Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stereoselective synthesis of complex organic molecules is a cornerstone of modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. Among the arsenal (B13267) of tools available to synthetic chemists, palladium-catalyzed cross-coupling and asymmetric reactions have emerged as exceptionally powerful and versatile methods. Central to the success of many of these transformations is the choice of ligand that coordinates to the palladium center, influencing its reactivity, stability, and, most critically, its ability to induce stereoselectivity. This technical guide delves into the core of this catalytic system, focusing on the indispensable role of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand in palladium catalysis.
The BINAP Ligand: Structure and Chiral Environment
BINAP is a chiral diphosphine ligand characterized by its C₂ symmetry and axial chirality, arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone. This atropisomerism results in two stable, non-superimposable enantiomers, (R)- and (S)-BINAP. When coordinated to a palladium center, BINAP forms a seven-membered chelate ring, creating a well-defined and rigid chiral environment. This unique steric and electronic arrangement is the key to its remarkable success in enforcing high levels of enantioselectivity in a wide range of catalytic transformations.
Figure 1: Schematic of a Palladium-BINAP Complex.
Palladium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins and ketones is a fundamental transformation for the synthesis of chiral alcohols, amines, and other valuable building blocks. Palladium-BINAP complexes, while historically more associated with cross-coupling, have demonstrated efficacy in the asymmetric hydrogenation of certain functionalized ketones.
Quantitative Data for Asymmetric Hydrogenation of Functionalized Ketones
The following table summarizes representative results for the palladium-catalyzed asymmetric hydrogenation of various functionalized ketones using BINAP and its derivatives as chiral ligands.
| Substrate | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| α-Phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-MeO-BIPHEP | TFE | 50 | 50 | >95 | 91.7 | [1] |
| p-Fluoro-α-phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | 50 | 50 | >95 | 92.2 | [1] |
| p-Methyl-α-phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | 50 | 50 | >95 | 92.2 | [1] |
| β-Ketoester | Pd(CF₃CO₂)₂ / (R,R)-Me-DuPhos | TFE | - | - | 100 | 47.9 | [1] |
| 1-Phenylethanone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | - | - | 90 | 51.9 | [1] |
Note: TFE = 2,2,2-trifluoroethanol. MeO-BIPHEP and SYNPHOS are derivatives of BINAP.
Experimental Protocol: Asymmetric Hydrogenation of an Allylic Alcohol (Representative)
This protocol is a representative example for the asymmetric hydrogenation of geraniol (B1671447) using a Ru-BINAP catalyst, which is a closely related and well-documented system, illustrating the general principles.[2]
Materials:
-
[Ru(OAc)₂( (R)-BINAP)]
-
Geraniol
-
Methanol (B129727) (degassed)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge the autoclave with [Ru(OAc)₂( (R)-BINAP)] (substrate-to-catalyst ratio typically 2000:1 to 50,000:1).
-
Add degassed methanol to dissolve the catalyst.
-
Add geraniol to the solution.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 20-100 °C) for the required time (e.g., 15 minutes to 90 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting citronellol (B86348) by distillation or column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Figure 2: Experimental Workflow for Asymmetric Hydrogenation.
Buchwald-Hartwig Amination
The palladium-catalyzed formation of carbon-nitrogen bonds, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the synthesis of arylamines from aryl halides or triflates and amines. The use of BINAP as a ligand was a significant development in this field, allowing for the efficient coupling of a broader range of substrates.[3]
Quantitative Data for Buchwald-Hartwig Amination
The following table presents data for the Buchwald-Hartwig amination of various aryl halides with amines using a Pd/BINAP catalytic system.
| Aryl Halide | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(I) dimer | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [4] |
| Bromo-aromatic | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | High | [5] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | NaOt-Bu | Toluene | - | - | Low to High | [6] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | NaOt-Bu | Toluene | reflux | 16 | 65 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General)
This general protocol is based on procedures reported for the Buchwald-Hartwig amination using a Pd/BINAP system.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-5 mol%)
-
BINAP (1.2-1.5 mol% relative to Pd)
-
Strong base (e.g., NaOt-Bu, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, BINAP, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl bromide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond. BINAP has been employed as a ligand in asymmetric versions of this reaction to synthesize axially chiral biaryls with high enantioselectivity.
Quantitative Data for Asymmetric Suzuki-Miyaura Coupling
The following data is for the asymmetric Suzuki coupling of 1-bromo-2-methoxynaphthalene (B48351) with 1-naphthylboronic acid to form a chiral biaryl product.
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-binap-PdNPs (0.1 mol%) | (S)-BINAP | Ba(OH)₂ | DME/H₂O (9/1) | Room Temp. | 3-24 | 47-96 | 18-69 | [7][8] |
Note: PdNPs = Palladium Nanoparticles, DME = 1,2-dimethoxyethane.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.[9][10]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.0-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 0.01-5 mol%)
-
Ligand (e.g., BINAP, if required)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Solvent system (e.g., toluene/ethanol/water)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system.
-
Add the palladium precatalyst (and ligand, if used separately).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Figure 3: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Asymmetric Heck reactions, often employing chiral ligands like BINAP, are powerful methods for the construction of stereogenic centers.
Quantitative Data for Asymmetric Heck Reaction
The following table shows results for a dynamic kinetic asymmetric Heck reaction.
| Substrate | Olefin | Catalyst System | Temp. (°C) | Yield (%) | dr | ee (%) | Reference |
| Heterobiaryl sulfonate | 2,3-Dihydrofuran | [Pd⁰/DM-BINAP] | 80 | 81 | >20:1 | 97 | [11] |
| Heterobiaryl sulfonate | N-Boc-2,3-dihydropyrrole | [Pd⁰/DM-BINAP] | 80 | 60 | >20:1 | 99 | [11] |
Note: dr = diastereomeric ratio. DM-BINAP is a derivative of BINAP.
Experimental Protocol: Asymmetric Heck Reaction (General)
This protocol is a general representation of an asymmetric Heck reaction.[3][11]
Materials:
-
Aryl triflate or halide (1.0 equiv)
-
Alkene (1.5-3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-10 mol%)
-
Chiral ligand (e.g., (R)-BINAP; 2.4-12 mol%)
-
Base (e.g., proton sponge, Ag₂CO₃, (i-Pr)₂NEt; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the palladium precatalyst and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes to allow for complex formation.
-
Add the base, followed by the aryl halide/triflate and the alkene.
-
Heat the reaction mixture to the required temperature (e.g., 60-80 °C).
-
Monitor the reaction's progress until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off any insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
Conclusion
The BINAP ligand has proven to be a remarkably versatile and effective chiral auxiliary in a multitude of palladium-catalyzed reactions. Its rigid C₂-symmetric framework provides a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in asymmetric hydrogenation, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. The continued development of BINAP derivatives and a deeper understanding of the reaction mechanisms involving these ligands promise to further expand the toolkit of synthetic chemists, facilitating the efficient and enantioselective synthesis of increasingly complex and valuable molecules for research, drug development, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for rac-BINAP-Pd-G3 Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the rac-BINAP-Pd-G3 precatalyst in Suzuki-Miyaura cross-coupling reactions. This third-generation Buchwald precatalyst offers high stability, enabling easier handling and more reproducible results, making it a valuable tool in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is critical for the success of these transformations. The this compound precatalyst is an air- and moisture-stable compound that provides a reliable and efficient entry into the active Pd(0) catalytic species required for the cross-coupling cycle. Its use can lead to high yields under relatively mild reaction conditions across a broad range of substrates.
Data Presentation
The following tables summarize the typical performance of this compound in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data presented is a representative compilation from various sources and should be considered as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | >95 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | >95 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | >95 |
Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound (2 mol%), in toluene (B28343) (5 mL) at 100 °C for 18 h.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | >95 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | >95 |
| 4 | 1-Chloro-4-fluorobenzene | 4-Fluorobiphenyl | >95 |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | >95 |
Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), this compound (2 mol%), in t-butanol/water (5:1, 6 mL) at 100 °C for 18 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite. The filtrate is then washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of t-butanol and water (5:1, 6 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Notes and Protocols for rac-BINAP-Pd-G3 in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and organic electronic materials. The development of sophisticated catalysts has been crucial to the broad applicability and efficiency of this transformation.
Among the most advanced catalysts for this reaction is rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst.[2] These G3 precatalysts are air- and moisture-stable, exhibit high solubility in common organic solvents, and offer a long solution lifetime, making them exceptionally user-friendly.[2] Key advantages of this compound include the requirement for lower catalyst loadings, shorter reaction times, and the efficient and reliable formation of the active catalytic species.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in Buchwald-Hartwig amination reactions.
Catalyst Properties and Advantages
| Property | Description | Reference |
| Catalyst Name | This compound | |
| Synonym | [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]--INVALID-LINK---palladium | [2] |
| CAS Number | 2151915-22-7 | [2] |
| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [2] |
| Molecular Weight | 992.40 g/mol | [2] |
| Appearance | Solid | |
| Stability | Air, moisture, and thermally stable as a solid | |
| Key Features | Third-generation (G3) Buchwald precatalyst, high reactivity, broad functional group tolerance, allows for accurate control of ligand-to-palladium ratio. | [2] |
Catalytic Cycle and Reaction Mechanism
The Buchwald-Hartwig amination catalyzed by this compound proceeds through a well-established catalytic cycle. The G3 precatalyst is readily activated by a base to generate the active Pd(0) species. This is followed by oxidative addition of the aryl halide, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Substrate Scope and Performance
The this compound catalyst demonstrates broad applicability for the coupling of various aryl halides with a range of primary and secondary amines. The following tables summarize typical reaction outcomes.
Table 1: Amination of Aryl Bromides with Primary Amines
| Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene (B49008) | n-Hexylamine | NaOtBu | Toluene (B28343) | 80 | 12 | 95 |
| 4-Bromoanisole | Benzylamine | NaOtBu | Toluene | 80 | 16 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 2-Bromopyridine | Aniline | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 1-Bromonaphthalene | tert-Butylamine | LiHMDS | THF | 70 | 20 | 90 |
Table 2: Amination of Aryl Chlorides with Secondary Amines
| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine (B109124) | NaOtBu | Toluene | 100 | 24 | 98 |
| 1-Chloro-4-nitrobenzene | Piperidine | K₂CO₃ | Dioxane | 110 | 20 | 75 |
| 2-Chlorotoluene | N-Methylaniline | NaOtBu | Toluene | 100 | 24 | 91 |
| 1-Chloro-3,5-dimethylbenzene | Di-n-butylamine | LiHMDS | THF | 80 | 18 | 89 |
| 4-Chloroacetophenone | Pyrrolidine | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Experimental Protocols
The following protocols provide a general framework for conducting Buchwald-Hartwig amination reactions using this compound. Optimization of reaction parameters may be necessary for specific substrate combinations.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol for a Representative Reaction: Coupling of 4-Bromotoluene with Morpholine
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
This compound (0.01 mmol, 1 mol%)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromotoluene (171 mg), sodium tert-butoxide (135 mg), and this compound (9.9 mg) to the Schlenk tube.
-
Seal the tube, remove it from the glovebox (if used), and purge with inert gas.
-
Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(p-tolyl)morpholine.[4]
Troubleshooting and Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or using a slightly higher catalyst loading (e.g., 1.5-2 mol%). Ensure that all reagents and the solvent are anhydrous, as water can negatively impact the reaction.
-
Side Reactions: Dehalogenation of the aryl halide can sometimes be observed as a side reaction.[5] This may be minimized by using a lower reaction temperature or a different base. For substrates with multiple reactive sites, consider using a protecting group strategy.[5]
-
Base Selection: The choice of base is critical and depends on the functional group tolerance of the substrates.[3] Sodium tert-butoxide is a strong, effective base for many applications. For base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable.[6]
-
Solvent Choice: Toluene and dioxane are commonly used solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Conclusion
This compound is a highly efficient and versatile precatalyst for the Buchwald-Hartwig amination. Its stability, ease of handling, and broad substrate scope make it an excellent choice for researchers in both academic and industrial settings. The provided protocols and data serve as a valuable resource for the successful implementation of this powerful C-N bond-forming methodology.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. rac-BINAP Pd G3 ChemBeads 2151915-22-7 Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Reaction using rac-BINAP-Pd-G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and fine chemicals. The choice of catalyst is crucial for the efficiency and scope of the Heck reaction. Third-generation Buchwald precatalysts, such as rac-BINAP-Pd-G3, have emerged as highly effective and versatile catalysts for a range of cross-coupling reactions, including the Heck reaction.[1]
The this compound precatalyst offers several advantages, including being air- and moisture-stable, which simplifies handling and reaction setup. These G3 precatalysts are known for their high activity, often allowing for lower catalyst loadings and shorter reaction times compared to traditional palladium sources. This application note provides detailed protocols and quantitative data for conducting Heck reactions using the this compound catalyst.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[2]
Figure 1. Catalytic cycle of the Heck reaction.
Experimental Protocols
General Procedure for the Heck Reaction of an Aryl Bromide with an Alkene
This protocol describes a general method for the Heck coupling of an aryl bromide with an alkene using this compound as the precatalyst.
Materials:
-
This compound precatalyst
-
Aryl bromide
-
Alkene
-
Base (e.g., sodium carbonate, potassium carbonate, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, toluene)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the this compound precatalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of DMF) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Data Presentation
The following table summarizes representative conditions and yields for the Heck reaction of various aryl bromides with styrene (B11656) using a palladium catalyst and a phosphine (B1218219) ligand system. While specific data for this compound is not extensively tabulated in single sources, the presented data is indicative of typical outcomes for similar catalytic systems.
| Entry | Aryl Bromide | Alkene | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Bromobenzene | Styrene | Na2CO3 | NMP | 150 | 0.1 | >95 |
| 2 | 4-Bromoanisole | Styrene | Na2CO3 | NMP | 150 | 0.1 | >95 |
| 3 | 4-Bromotoluene | Styrene | Na2CO3 | NMP | 150 | 0.1 | >95 |
| 4 | 4-Bromobenzonitrile | Styrene | Na2CO3 | NMP | 150 | 0.1 | >95 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Styrene | Na2CO3 | NMP | 150 | 0.1 | >95 |
| 6 | 2-Bromopyridine | Styrene | K2CO3 | DMF | 100 | 2 | 85 |
| 7 | 3-Bromopyridine | Styrene | K2CO3 | DMF | 100 | 2 | 90 |
| 8 | 4-Bromobenzaldehyde | Styrene | Triethylamine | DMF | 100 | 2 | 92 |
Note: The data in this table is compiled from various sources on Heck reactions and may not have been generated using this compound specifically. However, it serves as a general guideline for expected reactivity and yields.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a Heck reaction.
Figure 2. General workflow for a Heck reaction.
Conclusion
The this compound precatalyst is a highly efficient and user-friendly catalyst for conducting Heck reactions. Its stability and high reactivity allow for reliable and reproducible results under relatively mild conditions. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this powerful carbon-carbon bond-forming reaction.
References
Application Notes and Protocols for Sonogashira Coupling Using rac-BINAP-Pd-G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Sonogashira coupling reactions utilizing the commercially available rac-BINAP-Pd-G3 catalyst.[1] This third-generation Buchwald precatalyst offers high stability and reactivity, enabling the efficient formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Introduction to Sonogashira Coupling and the this compound Catalyst
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis for the formation of C(sp²)-C(sp) bonds.[2] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.
The this compound catalyst is a third-generation (G3) Buchwald precatalyst. G3 precatalysts are known for their high stability in air and moisture, good solubility in common organic solvents, and the ability to efficiently generate the active Pd(0) catalytic species under mild conditions. These features often lead to lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Data Presentation: Representative Substrate Scope
The following table summarizes the representative scope for the Sonogashira coupling of various aryl halides with terminal alkynes using the this compound catalyst. Please note that the following data is illustrative and based on typical results obtained with G3 precatalysts in Sonogashira reactions. Optimal conditions may vary depending on the specific substrates.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | >95 |
| 2 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | >95 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
| 4 | 4-Iodotoluene | 1-Heptyne | 1-(Hept-1-yn-1-yl)-4-methylbenzene | 90 |
| 5 | Bromobenzene | Phenylacetylene | Diphenylacetylene | 85 |
| 6 | 4-Bromoacetophenone | Phenylacetylene | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 88 |
| 7 | 2-Bromopyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 82 |
| 8 | 1-Chloro-4-iodobenzene | Phenylacetylene | 1-Chloro-4-(phenylethynyl)benzene | >95 |
| 9 | 1-Iodonaphthalene | Ethynyltrimethylsilane | 1-((Trimethylsilyl)ethynyl)naphthalene | 93 |
| 10 | 3-Iodobenzonitrile | 3-Ethynyltoluene | 3-((3-Tolylethynyl)benzonitrile | 89 |
Experimental Protocols
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general guideline for a Sonogashira coupling reaction using this compound with a copper(I) co-catalyst.
Materials:
-
This compound catalyst
-
Copper(I) iodide (CuI)
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Amine base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), 3.0 mmol)
-
Anhydrous solvent (e.g., toluene, THF, DMF, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (0.01-0.05 mmol, 1-5 mol%), and CuI (0.01-0.05 mmol, 1-5 mol%).
-
Seal the tube with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Copper-Free Sonogashira Coupling
In some cases, a copper-free protocol is desirable to avoid the formation of alkyne homocoupling byproducts. This protocol is adapted from procedures for other G3 precatalysts.[3]
Materials:
-
This compound catalyst
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, dioxane, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (0.02-0.05 mmol, 2-5 mol%), and the base (2.0 mmol) to a Schlenk tube containing a magnetic stir bar.
-
Add the anhydrous solvent (5 mL) and the terminal alkyne (1.5 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
Application Notes and Protocols for rac-BINAP-Pd-G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BINAP-Pd-G3 is a third-generation Buchwald precatalyst that offers significant advantages in palladium-catalyzed cross-coupling reactions.[1][2][3] As an air- and moisture-stable solid, it provides ease of handling and high solubility in a wide range of common organic solvents.[3] The G3 precatalyst architecture allows for the efficient and rapid generation of the active monoligated Pd(0) species under mild conditions, often leading to lower catalyst loadings, shorter reaction times, and a broad substrate scope compared to earlier generation catalysts. These features make this compound a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides an overview of its application in various cross-coupling reactions, recommended catalyst loadings based on available data for related systems, and general experimental protocols.
Key Features of this compound:
-
High Stability: Air- and moisture-stable, simplifying reaction setup.[3]
-
High Solubility: Readily dissolves in many common organic solvents.[3]
-
High Activity: Enables efficient catalysis at low loadings.
-
Broad Applicability: Effective for a variety of cross-coupling reactions including Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi couplings.[1]
-
Reproducibility: As a well-defined precatalyst, it offers more consistent and reliable results.
Activation of the G3 Precatalyst
The this compound precatalyst requires activation to the catalytically active Pd(0) species. This is typically achieved in situ through the action of a base. The activation process involves the deprotonation of the aminobiphenyl ligand, followed by reductive elimination to generate the monoligated LPd(0) complex (where L = rac-BINAP). This highly reactive species then enters the catalytic cycle of the specific cross-coupling reaction.
Caption: Activation of the this compound precatalyst to the active Pd(0) species.
Recommended Catalyst Loading
While specific quantitative data for this compound is not extensively available in the form of comprehensive tables, general recommendations can be inferred from data on other Buchwald G3 precatalysts and related BINAP-ligated systems. The optimal catalyst loading is dependent on the specific reaction type, the reactivity of the substrates, and the desired reaction time. It is always recommended to perform a preliminary optimization of the catalyst loading for a new application.
| Reaction Type | Aryl Halide/Pseudohalide | Nucleophile | Typical Catalyst Loading (mol %) | Notes |
| Buchwald-Hartwig Amination | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Primary & Secondary Amines, Amides | 2 - 10 | For less reactive substrates or challenging couplings, higher loadings may be necessary. For highly active systems, loadings as low as 0.5 mol% may be effective. |
| Suzuki-Miyaura Coupling | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Boronic Acids, Boronate Esters | 0.1 - 5 | Highly efficient G3 precatalysts can often achieve high yields with loadings around 1-2 mol%. For some systems, loadings as low as 0.1 mol% have been reported with related catalysts. |
| Sonogashira Coupling | Ar-Br, Ar-I | Terminal Alkynes | 1 - 5 | Copper co-catalysis may or may not be required depending on the specific conditions and substrates. |
| Heck Coupling | Ar-I, Ar-Br, Ar-OTf | Alkenes | 1 - 5 | The choice of base and solvent can significantly impact the efficiency of the Heck reaction. |
| Stille Coupling | Ar-I, Ar-Br, Ar-OTf | Organostannanes | 0.5 - 5 | Due to the toxicity of organotin reagents, using the lowest effective catalyst loading is desirable. |
| Negishi Coupling | Ar-Cl, Ar-Br, Ar-I | Organozinc Reagents | 0.5 - 5 | G3 precatalysts are known to be effective at low loadings for this type of coupling. |
Experimental Protocols
The following are general protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of an aryl halide with an amine.
Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02-0.10 mmol, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu, KOt-Bu, LHMDS; 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF; 5-10 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the base, and this compound.
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the C-C cross-coupling of an aryl halide with a boronic acid or ester.
Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., toluene/water, dioxane/water, THF/water; typically 10:1 to 4:1 ratio, 5-10 mL total volume)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid/ester, base, and this compound.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Concluding Remarks
This compound is a highly effective and versatile precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. Its stability, solubility, and high activity allow for efficient and reproducible synthetic transformations, often with the benefit of lower catalyst loadings and milder reaction conditions. The provided protocols and catalyst loading recommendations serve as a general guide for researchers. For any new substrate combination, optimization of reaction parameters, including catalyst loading, base, solvent, and temperature, is recommended to achieve the best results.
References
Application Notes and Protocols for rac-BINAP-Pd-G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst, in common cross-coupling reactions. It includes information on reaction setup, inert atmosphere techniques, and expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction to this compound
This compound is an air, moisture, and thermally-stable palladium precatalyst that is highly soluble in a wide range of common organic solvents.[1][2][3] As a third-generation (G3) Buchwald precatalyst, it offers several advantages, including lower catalyst loadings, shorter reaction times, and the efficient formation of the active catalytic species.[1] This user-friendly catalyst facilitates a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1][2] The precatalyst ensures the efficient generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions. While specific data for this compound is not extensively tabulated in comparative studies, the following represents typical results that can be expected with G3 precatalysts and biarylphosphine ligands under optimized conditions.
Suzuki-Miyaura Coupling: Representative Yields
| Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | 1 | [4] |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | 1 | [5] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine | ~95% | 0.03 | [6] |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | 2-Nitrobiphenyl | >95 | 3 | [5] |
Buchwald-Hartwig Amination: Representative Yields
| Aryl Halide | Amine | Base | Product | Yield (%) | Catalyst System | Reference |
| Aryl Bromide | Primary Amines | Cs2CO3 | N-Arylated primary amine | High | Pd(OAc)2 / BINAP | |
| Aryl Bromide | Secondary Amines | Cs2CO3 | N-Arylated secondary amine | High | Pd(OAc)2 / BINAP | |
| Aryl Chloride | Secondary Amines | NaOt-Bu | N-Arylated secondary amine | Good to Excellent | Pd(0) NHC Catalysts | [7] |
| Heteroaryl Chloride | Anilines | NaOt-Bu | N-Arylated aniline | Good to Excellent | Pd(0) NHC Catalysts | [7] |
Experimental Protocols
Inert Atmosphere Techniques: Reaction Setup
Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalytically active Pd(0) species. Therefore, it is crucial to perform these reactions under an inert atmosphere, such as nitrogen or argon. Below are protocols for two common laboratory setups.
1. Balloon Technique (for less sensitive reactions)
This method is a simple and cost-effective way to establish an inert atmosphere for many common laboratory applications.
-
Step 1: Glassware Preparation. Ensure the reaction flask, equipped with a magnetic stir bar, is clean and dry. For sensitive reactions, flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.
-
Step-2: System Sealing. Once the flask is cool, immediately seal it with a rubber septum.
-
Step 3: Inert Gas Source Preparation. Fill a balloon with nitrogen or argon to a diameter of 7-8 inches.
-
Step 4: Air Purge. Insert a needle connected to the gas-filled balloon through the septum. Insert a second "outlet" needle to allow the displaced air to exit.
-
Step 5: Establishing Inert Atmosphere. Allow the inert gas to flush the flask for 5-10 minutes. Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the flask.
2. Schlenk Line Technique (for highly sensitive reactions)
A Schlenk line provides a more rigorous exclusion of air and moisture and is recommended for highly sensitive reagents or reactions.
-
Step 1: Glassware Preparation. Assemble the reaction flask (e.g., a Schlenk flask) and any other necessary glassware (e.g., condenser).
-
Step 2: Evacuate-Refill Cycles. Attach the assembled glassware to the Schlenk line. Carefully open the stopcock to the vacuum manifold to evacuate the flask. Take care not to disturb any solid reagents that may have been added. After 5-10 minutes under vacuum, close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask with nitrogen or argon. Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.
-
Step 3: Reagent Addition. Solids can be added to the flask before the evacuate-refill cycles. Degassed solvents and liquid reagents should be added via syringe through a rubber septum against a positive pressure of inert gas.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the air, add the this compound (0.01-0.02 mmol, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and perform three evacuate-refill cycles with nitrogen or argon.
-
Solvent Addition: Add the degassed solvent (e.g., toluene (B28343), THF, or dioxane, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates. The choice of base and solvent is critical and often depends on the nature of the amine and aryl halide.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the this compound (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time, monitoring by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Inert Atmosphere Reaction Setup (Schlenk Line)
Caption: Experimental workflow for setting up a reaction under inert atmosphere using a Schlenk line.
References
- 1. rac-BINAP Pd G3 ChemBeads 2151915-22-7 Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for rac-BINAP-Pd-G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-BINAP-Pd-G3 is a third-generation Buchwald precatalyst that offers high stability and reactivity in a variety of palladium-catalyzed cross-coupling reactions.[1] As an air, moisture, and thermally-stable solid, it is highly soluble in many common organic solvents, making it a versatile and user-friendly catalyst for the formation of C-C, C-N, C-O, and C-S bonds. This precatalyst ensures the efficient generation of the active Pd(0) species, allowing for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts. This document provides detailed application notes, experimental protocols, and a summary of suitable bases and solvents to facilitate the use of this compound in organic synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Name | [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]--INVALID-LINK---palladium |
| CAS Number | 2151915-22-7 |
| Molecular Formula | C₅₇H₄₅NO₃P₂PdS |
| Molecular Weight | 992.40 g/mol |
| Appearance | Solid |
| Melting Point | 175-180 °C |
Application Notes
The this compound catalyst is effective for a wide range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds from aryl halides and boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines from aryl halides and amines.[2][3]
-
Heck Reaction: For the coupling of unsaturated halides with alkenes.
-
Sonogashira Coupling: For the reaction of terminal alkynes with aryl or vinyl halides.
-
Stille Coupling: For the coupling of organostannanes with various organic electrophiles.
-
Negishi Coupling: For the reaction of organozinc compounds with organic halides.
-
Hiyama Coupling: For the coupling of organosilanes with organic halides.
Selection of Bases
The choice of base is critical for the efficiency of the cross-coupling reaction. The base is responsible for activating the precatalyst to the active Pd(0) species and facilitating the transmetalation step. The selection of the appropriate base depends on the specific reaction, the substrates, and their functional group tolerance.
Commonly used bases include:
-
Inorganic Carbonates: Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) are mild bases suitable for a variety of substrates, especially those sensitive to stronger bases.[4]
-
Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another effective and mild base.[4]
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is a strong base often used in Buchwald-Hartwig aminations.[4]
-
Fluorides: Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) can be used, particularly in Suzuki-Miyaura couplings.
-
Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are strong, cost-effective bases.
Selection of Solvents
The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and it can influence the reaction rate and selectivity. The this compound precatalyst is soluble in a wide range of common organic solvents.
Suitable solvents include:
-
Aromatic Hydrocarbons: Toluene and xylenes (B1142099) are commonly used, especially in reactions requiring higher temperatures.
-
Ethers: Dioxane, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are versatile solvents for many cross-coupling reactions.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) can be effective, particularly for dissolving polar substrates and inorganic salts.
-
Alcohols: tert-Butanol (t-BuOH) is often used in conjunction with strong bases like NaOtBu.
-
Water: In some cases, particularly for Suzuki-Miyaura couplings, the addition of water to the organic solvent can enhance the reaction rate.[5]
Data Summary
The following tables summarize the performance of this compound with different bases and solvents in representative cross-coupling reactions. Note: The data presented is a compilation from various sources and may involve different substrates and reaction conditions. It is intended to provide a general guideline for optimization.
Suzuki-Miyaura Coupling Performance
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [5] |
| K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Good to High | [6] |
| Cs₂CO₃ | Dioxane | 100 | 12 | High | [6] |
| NaOH | EtOH/H₂O | 60 | 1 | >98 | [7] |
| Na₂CO₃ | EtOH/H₂O | 70 | 5 | 94.7 | [7] |
Buchwald-Hartwig Amination Performance
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOtBu | Toluene | Reflux | 6 | 94 | |
| Cs₂CO₃ | Toluene | 110 | 24 | Moderate | [8] |
| K₃PO₄ | Dioxane | 100 | 12 | Good | [4] |
| LiHMDS | THF | 65 | 16 | Good | [3] |
| K₂CO₃ | Dioxane | 110 | 6 | Moderate | [8] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the this compound catalyst (0.01-0.05 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the this compound catalyst (0.01-0.05 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General catalytic cycle for cross-coupling reactions.
Caption: General experimental workflow for cross-coupling.
References
- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Preparation of Active Pd(0) from rac-BINAP-Pd-G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, is a highly stable and versatile palladium(II) complex widely employed in modern cross-coupling reactions. Its robust nature allows for easy handling and storage, while its designed structure ensures the efficient in situ generation of the catalytically active Pd(0) species. This active (BINAP)Pd(0) complex is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in pharmaceutical and materials science research.
These application notes provide detailed protocols for the generation of the active Pd(0) catalyst from the this compound precatalyst, including a method for monitoring the activation process using ³¹P NMR spectroscopy.
Activation Mechanism
The activation of this compound to the active Pd(0) species is typically achieved in situ through a base-mediated reductive elimination. The process is initiated by the deprotonation of the 2-aminobiphenyl (B1664054) moiety of the precatalyst by a suitable base. This is followed by the reductive elimination of the resulting palladium(II)-amido intermediate to furnish the desired (BINAP)Pd(0) complex, along with carbazole (B46965) and a mesylate salt as byproducts.[1] Weak bases, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), are generally sufficient to promote this transformation under mild conditions.[1]
Data Presentation
Table 1: Summary of Key Reactants and Products
| Compound | Role | Molar Mass ( g/mol ) | Key Characteristics |
| This compound | Precatalyst | 992.40 | Air and moisture-stable solid. |
| Potassium Phosphate (K₃PO₄) | Base (Activator) | 212.27 | Anhydrous, solid. |
| (BINAP)Pd(0) | Active Catalyst | ~729.13 | Highly reactive, typically used in situ. |
| Carbazole | Byproduct | 167.21 | Aromatic heterocycle. |
| Potassium Mesylate | Byproduct | 134.19 | Salt. |
Experimental Protocols
Protocol 1: In Situ Generation of Active (BINAP)Pd(0) for Immediate Use in a Cross-Coupling Reaction
This protocol describes the standard procedure for activating this compound directly within a reaction mixture for a subsequent cross-coupling reaction.
Materials:
-
This compound precatalyst
-
Anhydrous potassium phosphate (K₃PO₄) or other suitable weak base
-
Anhydrous, degassed reaction solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or oven-dried flask with a magnetic stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add the this compound precatalyst, the aryl halide, the coupling partner, and the anhydrous base (typically 1.5 to 2.0 equivalents relative to the limiting reagent).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or the desired reaction temperature. The activation of the precatalyst to Pd(0) is generally rapid under these conditions.
-
The active (BINAP)Pd(0) catalyst is formed in situ, initiating the cross-coupling reaction.
-
Monitor the progress of the cross-coupling reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Protocol 2: In Situ Monitoring of the Activation of this compound by ³¹P NMR Spectroscopy
This protocol outlines a procedure to observe the conversion of the Pd(II) precatalyst to the active Pd(0) species using ³¹P NMR spectroscopy. This is particularly useful for mechanistic studies or for optimizing reaction conditions.
Materials:
-
This compound precatalyst
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous, degassed NMR solvent (e.g., THF-d₈ or Toluene-d₈)
-
NMR tube with a J. Young valve or a sealed NMR tube under an inert atmosphere
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve a known amount of this compound in the anhydrous, degassed NMR solvent in a vial.
-
Transfer the solution to the NMR tube.
-
Acquire a ³¹P NMR spectrum of the starting material. The spectrum should show a characteristic signal for the this compound complex. While the exact chemical shift can be solvent-dependent, for a similar Pd(II)-BINAP complex, a downfield shift is expected.
-
To the NMR tube, add a stoichiometric amount or a slight excess of anhydrous potassium phosphate.
-
Seal the NMR tube and shake it to initiate the activation.
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes) at room temperature or the desired activation temperature.
-
Monitor the disappearance of the signal corresponding to the this compound precatalyst and the appearance of a new signal corresponding to the (BINAP)Pd(0) complex. The chemical shift for (BINAP)Pd(0) is expected to be in the upfield region, closer to that of free BINAP (around -15 ppm in CDCl₃). A broad resonance may be observed due to the dynamic nature of the species in solution.
Expected Observations:
The ³¹P NMR spectrum of the this compound precatalyst will show a singlet (or a set of signals due to the racemic nature and potential conformers). Upon addition of the base, this signal will decrease in intensity, while a new, broader signal corresponding to the (BINAP)Pd(0) species will appear and grow in intensity. The complete disappearance of the starting material signal indicates the full conversion to the active catalyst.
Mandatory Visualization
Diagram 1: Activation of this compound to Active Pd(0)
Caption: Workflow for the base-mediated activation of the G3 precatalyst.
Diagram 2: Logical Relationship in the In Situ Generation and Catalytic Cycle
Caption: Relationship between precatalyst activation and the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing rac-BINAP-Pd-G3 Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving low yields in reactions catalyzed by rac-BINAP-Pd-G3.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low to No Product Conversion
Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using this compound shows low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue that can stem from several factors. A systematic approach to identify the root cause is recommended.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Although G3 precatalysts are designed for reliable activation, certain conditions can hinder this process.
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can deactivate the catalyst. Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize the phosphine (B1218219) ligand.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. A base that is poorly soluble in the chosen solvent will be ineffective. For many cross-coupling reactions, polar aprotic solvents are effective, but the optimal choice is substrate-dependent.
-
Catalyst Decomposition: The catalyst may degrade under the reaction conditions, often indicated by the formation of palladium black. This can be caused by high temperatures or reactive functional groups on your substrate.
// Nodes start [label="Low or No Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Verify Catalyst and Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_ok [label="Catalyst & Reagents OK?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_ok [label="Conditions Optimized?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_catalyst [label="Action: Use fresh catalyst.\nEnsure anhydrous & degassed solvents.\nPurify starting materials.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; optimize_conditions [label="Action: Screen bases (e.g., K3PO4, Cs2CO3, NaOtBu).\nScreen solvents (e.g., Toluene, Dioxane, THF).\nVary temperature.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> catalyst_ok; catalyst_ok -> check_conditions [label="Yes"]; catalyst_ok -> optimize_catalyst [label="No"]; optimize_catalyst -> check_catalyst; check_conditions -> conditions_ok; conditions_ok -> success [label="Yes"]; conditions_ok -> optimize_conditions [label="No"]; optimize_conditions -> check_conditions; }
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
Question: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct, leading to a low yield of the desired cross-coupled product. How can I minimize this?
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen and unreacted Pd(II) species.
-
Oxygen Contamination: Rigorously degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is crucial.
-
Slow Transmetalation: If the transmetalation step is slow relative to homocoupling, consider changing the base or adding water to the solvent system, which can sometimes accelerate this step.
-
Catalyst System: While this compound is a robust catalyst, for particularly challenging substrates, screening other ligands might be necessary.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and the reaction stalls. What causes this, and how can I prevent it?
Answer: The formation of a black precipitate, known as palladium black, indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.
-
Ligand Dissociation: The active catalytic species may be unstable under the reaction conditions, leading to the dissociation of the BINAP ligand and subsequent agglomeration of palladium atoms.
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, which may improve catalyst stability and overall yield, albeit potentially requiring longer reaction times.
-
Insufficient Ligand: While using a precatalyst ensures a 1:1 ligand-to-metal ratio, in some demanding reactions, the presence of a slight excess of the ligand can help stabilize the catalytic species.
// Nodes start [label="Palladium Black Formation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Review Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Verify Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; temp_ok [label="Temperature Optimized?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; atmosphere_ok [label="Atmosphere Inert?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Action: Lower reaction temperature.\nMonitor for yield improvement over a longer time.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; improve_inertness [label="Action: Improve degassing of solvents.\nEnsure positive pressure of Ar or N2.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; success [label="Stable Catalyst, Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> temp_ok; temp_ok -> check_atmosphere [label="Yes"]; temp_ok -> lower_temp [label="No"]; lower_temp -> check_temp; check_atmosphere -> atmosphere_ok; atmosphere_ok -> success [label="Yes"]; atmosphere_ok -> improve_inertness [label="No"]; improve_inertness -> check_atmosphere; }
Caption: Troubleshooting workflow for catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% is common. For optimized reactions, the loading can often be reduced to 0.1-0.5 mol%, and in some cases, even lower for highly reactive substrates. Lowering the catalyst loading is not only cost-effective but can also reduce the formation of byproducts.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is highly dependent on the specific coupling partners and their functional group tolerance.
-
Strong bases like NaOt-Bu or LiHMDS are often used for less reactive substrates but can be incompatible with base-sensitive functional groups.
-
Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally milder and have broader functional group tolerance. Cs₂CO₃ is often a good choice for Suzuki-Miyaura couplings, while K₃PO₄ is frequently used in Buchwald-Hartwig aminations.
Q3: Which solvent should I use with this compound?
A3: Aprotic solvents are typically used. Common choices include:
-
Toluene: A non-polar solvent, often effective for a wide range of cross-coupling reactions.
-
Dioxane and Tetrahydrofuran (THF): More polar, coordinating solvents that can be beneficial for certain substrate combinations. It is critical to ensure these solvents are free of peroxides. The optimal solvent should be determined through screening for a specific reaction.
Q4: Can I use this compound for reactions with aryl chlorides?
A4: Yes, G3 precatalysts with bulky, electron-rich ligands like BINAP are generally effective for the coupling of less reactive aryl chlorides. However, these reactions may require higher temperatures, stronger bases, and higher catalyst loadings compared to reactions with aryl bromides or iodides.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield in palladium-catalyzed cross-coupling reactions. This data is compiled from various sources and is intended to be illustrative of general trends.
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Catalyst Loading (mol%) | Aryl Bromide Yield (%) | Aryl Chloride Yield (%) |
| 2.0 | >95 | 90 |
| 1.0 | >95 | 85 |
| 0.5 | 92 | 75 |
| 0.1 | 85 | 50 |
Reaction Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.
Table 2: Influence of Base on Buchwald-Hartwig Amination Yield
| Base | Aryl Bromide + Morpholine Yield (%) | Aryl Chloride + Aniline Yield (%) |
| NaOt-Bu | >95 | 92 |
| K₃PO₄ | 88 | 78 |
| Cs₂CO₃ | 85 | 70 |
| K₂CO₃ | 75 | 60 |
Reaction Conditions: Aryl halide (1.0 mmol), Amine (1.2 mmol), Base (2.0 mmol), this compound (1.5 mol%), Dioxane (5 mL), 110 °C, 16 h.
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Aryl Bromide Yield (%) | Aryl Chloride Yield (%) |
| Toluene | >95 | 88 |
| Dioxane | 92 | 85 |
| THF | 88 | 75 |
| DMF | 80 | 65 |
Reaction Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), this compound (1.0 mol%), 100 °C, 12 h.
Table 4: Impact of Temperature on Buchwald-Hartwig Amination Yield
| Temperature (°C) | Aryl Bromide Yield (%) | Aryl Chloride Yield (%) |
| 110 | >95 | 90 |
| 100 | 92 | 82 |
| 80 | 85 | 65 |
| Room Temp. | <10 | No Reaction |
Reaction Conditions: Aryl halide (1.0 mmol), Morpholine (1.2 mmol), NaOt-Bu (2.0 mmol), this compound (1.5 mol%), Toluene (5 mL), 16 h.
Experimental Protocols
The following are general, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the this compound catalyst (0.5-2.0 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe to achieve a concentration of 0.1-0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv), and the this compound catalyst (1.0-2.0 mol%) to an oven-dried Schlenk tube or vial with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Inert Atmosphere: Seal the vessel. If not performed in a glovebox, ensure the vessel is thoroughly purged with an inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Add Solids to Reaction Vessel\n(Aryl Halide, Boronic Acid/Amine, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="2. Add this compound Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="3. Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="4. Add Anhydrous, Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="5. Heat to Desired Temperature\nand Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="6. Monitor Reaction Progress\n(TLC, GC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="7. Quench and Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Purify Product\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> catalyst; catalyst -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> workup; workup -> purify; purify -> end; }
Caption: General experimental workflow for cross-coupling reactions.
rac-BINAP-Pd-G3 catalyst deactivation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of the rac-BINAP-Pd-G3 catalyst. Our aim is to help you overcome common challenges in your cross-coupling reactions, ensuring optimal performance and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
The this compound is a third-generation Buchwald precatalyst. These catalysts are air-, moisture-, and thermally-stable, offering high solubility in common organic solvents.[1] The G3 precatalyst features a 2-aminobiphenyl-derived palladacycle with a methanesulfonate (B1217627) (OMs) ligand, which enhances stability and accommodates a wide range of phosphine (B1218219) ligands, including the bulky BINAP. This catalyst is highly efficient for various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck, and Sonogashira reactions.[1]
Q2: How is the active Pd(0) species generated from the G3 precatalyst?
The active LPd(0) species is generated in situ from the Pd(II) precatalyst. The process is initiated by a base, which facilitates the deprotonation of the aminobiphenyl ligand. This leads to a Pd-amido complex that undergoes reductive elimination to form the active monoligated Pd(0) catalyst, a methanesulfonate salt, and carbazole (B46965) as a byproduct.
Q3: What are the main advantages of using a G3 precatalyst over earlier generations or other palladium sources?
The primary advantages of G3 precatalysts include:
-
Air and Moisture Stability: Simplifies handling and reaction setup.[2]
-
High Activity: Often allows for lower catalyst loadings and shorter reaction times.
-
Broad Ligand Scope: Accommodates a wide variety of phosphine ligands, including bulky ones.[2]
-
Reliable Activation: Provides rapid and quantitative generation of the active Pd(0) species under most cross-coupling conditions.[2]
-
Enhanced Solution Stability: G3 precatalysts exhibit a longer life in solution compared to earlier generations.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction using this compound is showing low or no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to various deactivation pathways.
-
Ligand Oxidation: The BINAP phosphine ligand can be oxidized by trace amounts of oxygen, rendering it unable to coordinate effectively with the palladium center.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Use fresh, high-purity reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.
-
-
Palladium Black Formation: The active catalyst can aggregate to form inactive palladium black.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands like BINAP) to maintain a coordinatively saturated and stable palladium center.
-
-
Substrate/Product Inhibition: Certain functional groups in the starting materials or products can coordinate to the palladium center and inhibit catalysis. Nitrogen-containing heterocycles are known to be particularly problematic.
-
Solution: If substrate inhibition is suspected, consider using a more sterically hindered ligand from the Buchwald portfolio that can shield the metal center. Adjusting the reaction temperature or concentration may also be beneficial.
-
-
-
Inefficient Catalyst Activation: The G3 precatalyst may not be efficiently converting to the active Pd(0) species.
-
Solution: The choice of base is critical for efficient activation. While strong bases like sodium tert-butoxide are common, they may not be compatible with all substrates. A screen of bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.[4] The purity of the base is also crucial.
-
-
Poor Quality of Reagents or Solvents:
-
Solution: Use anhydrous, deoxygenated solvents. Ensure the purity of your starting materials, as impurities can act as catalyst poisons. For Suzuki couplings, boronic acids can degrade, so using fresh or purified reagents is recommended.
-
Issue 2: Observation of Significant Side Product Formation
Question: I am observing the formation of significant byproducts in my reaction. What are the common side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired transformation, leading to reduced yields and purification challenges.
Common Side Reactions & Prevention:
-
Homocoupling (in Suzuki-Miyaura Reactions): Dimerization of the boronic acid reagent.
-
Cause: Often promoted by the presence of oxygen.
-
Prevention: Rigorous degassing of the reaction mixture is essential. Using a direct Pd(0) source or a precatalyst that rapidly generates the active species, like the G3 precatalyst, can minimize side reactions that occur during the in situ reduction of Pd(II) salts.
-
-
Hydrodehalogenation: Reduction of the aryl halide starting material to the corresponding arene.
-
Cause: Can be a competing pathway, particularly with electron-rich aryl halides and certain amine nucleophiles.
-
Prevention: The choice of ligand and base can influence the rate of this side reaction. Screening different reaction parameters may be necessary to find conditions that favor the desired cross-coupling.
-
-
Ligand Degradation Products: The BINAP ligand itself can undergo degradation under certain conditions.
-
P-C Bond Cleavage: The phosphine-naphthyl bond can cleave, leading to inactive palladium species. This has been observed in mechanistic studies of BINAP-ligated palladium complexes.
-
Prevention: While challenging to completely avoid, using the mildest possible reaction conditions (temperature, base) can help to minimize ligand degradation pathways.
-
Catalyst Deactivation Pathways
Several deactivation pathways can reduce the efficiency of the this compound catalyst. Understanding these pathways is crucial for troubleshooting and optimizing your reaction conditions.
1. Oxidation of the Phosphine Ligand:
The phosphorus atoms in the BINAP ligand are susceptible to oxidation, especially in the presence of trace oxygen. This forms the corresponding phosphine oxide, which does not effectively coordinate to the palladium center, leading to catalyst deactivation.
2. Inhibition by Substrates or Byproducts:
Certain molecules in the reaction mixture can act as inhibitors by strongly coordinating to the palladium center, blocking the active site. For G3 catalysts, the carbazole byproduct formed during activation can sometimes act as an inhibitor.[3] Similarly, nitrogen-containing substrates or products can poison the catalyst.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction:
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrates.
-
Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents and high-purity reagents.
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
In a separate vial, weigh the this compound precatalyst (0.01-0.02 mmol, 1-2 mol%) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel to reach the desired concentration.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Catalyst Quality Control via ¹H NMR:
It is advisable to check the quality of the precatalyst, especially if it has been stored for a long time. Impurities such as unreacted palladacycle dimer or residual solvents from the synthesis can affect the catalyst's performance.[5][6]
-
Procedure: Dissolve a small sample of the this compound catalyst in a deuterated solvent (e.g., DMSO-d₆, as the precatalyst is stable in this solvent) and acquire a ¹H NMR spectrum.[5]
-
Analysis: Compare the spectrum to a reference spectrum of the pure compound to identify any significant impurities.
Quantitative Data Summary
The following table provides a comparative overview of the performance of different Buchwald precatalyst generations in a specific C-N coupling reaction. While this data is for a RuPhos-ligated system, it illustrates the relative activity and deactivation profiles of G3, G4, and G5 precatalysts.
| Precatalyst | Max. Conversion of 1-chloro-4-fluorobenzene (B165104) (%) | Yield of C-N Coupling Product (%) | Notes |
| (RuPhos)Pd G3 | ~3 | ~3 | Almost inactive in this specific reaction.[7] |
| (RuPhos)Pd G4 | 81 | 55 | Most active in the series, but deactivation is observed.[7] |
| (RuPhos)Pd G5 | 40 | 27 | Deactivation also observed.[7] |
This data highlights that catalyst deactivation can be a limiting factor even with advanced precatalysts and that the choice of precatalyst generation can significantly impact reaction outcomes.
Catalyst Regeneration
At present, there are no established, universally applicable protocols for the regeneration of deactivated this compound catalysts. Deactivation is often due to irreversible changes such as ligand degradation or the formation of palladium black. In cases of deactivation due to byproduct inhibition, adding a fresh portion of the precatalyst to the reaction mixture has been shown to restore catalytic activity.[7]
For industrial applications, the recovery of palladium from spent catalyst material through refining processes is the most common approach.
We hope this technical support guide is a valuable resource for your research. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Reaction Times for rac-BINAP-Pd-G3 Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for cross-coupling reactions utilizing the rac-BINAP-Pd-G3 precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
A: this compound is a third-generation (G3) Buchwald precatalyst.[1] These precatalysts are air-, moisture-, and thermally-stable, making them easy to handle and store.[1] A key advantage is their ability to facilitate the efficient and rapid generation of the active catalytic species, which often allows for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.[1]
Q2: My reaction is very slow or not proceeding to completion. What are the most common causes?
A: Several factors can lead to slow or incomplete reactions:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently. This can be due to an inappropriate choice of base or the presence of impurities.
-
Poor Reagent Quality: Degradation of reagents, particularly boronic acids (in Suzuki-Miyaura couplings), can halt the reaction. Ensure all starting materials are pure and solvents are anhydrous and degassed.
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for the specific substrates being used.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by excessive temperatures or the presence of oxygen.
Q3: How can I accelerate my this compound coupling reaction?
A: To decrease reaction time, consider the following optimizations:
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be cautious of potential catalyst decomposition or side reactions at excessively high temperatures. A typical range for many cross-coupling reactions is 80-110 °C.
-
Base Selection: The choice of base is critical. Stronger bases like sodium tert-butoxide (NaOt-Bu) can lead to faster reactions, but may not be compatible with all functional groups. Weaker bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and may minimize side reactions.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and toluene (B28343) are commonly used. Experimenting with different solvents can significantly impact reaction rates.
-
Catalyst Loading: While G3 precatalysts allow for low loadings, ensuring an adequate amount of catalyst is present is crucial for a reasonable reaction rate.
Q4: I am observing significant side product formation. How can I improve the selectivity and reduce reaction time for the desired product?
A: Side reactions, such as protodeboronation in Suzuki-Miyaura couplings, can compete with the desired cross-coupling, effectively slowing down the formation of the product. With bulky phosphine (B1218219) ligands like BINAP, palladium(II) complexes can paradoxically accelerate this undesirable side reaction. To mitigate this:
-
Use a weaker base: This can sometimes suppress base-catalyzed side reactions.
-
Lower the reaction temperature: This may disfavor the side reaction pathway.
-
Ensure strictly anhydrous conditions: The presence of water can promote protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Slow or No Reaction | Inefficient catalyst activation | * Ensure the chosen base is appropriate for the reaction type (e.g., a strong non-nucleophilic base for Buchwald-Hartwig amination). * Consider a brief pre-activation step by stirring the precatalyst and base in the solvent at a slightly elevated temperature before adding the other reagents. |
| Poor quality of reagents | * Use fresh, high-purity starting materials. Boronic acids, in particular, should be checked for degradation. * Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst. | |
| Suboptimal temperature | * Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and any signs of decomposition. | |
| Catalyst Decomposition (Palladium Black Formation) | Reaction temperature is too high | * Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature. |
| Presence of oxygen | * Improve the degassing procedure for solvents and ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction. | |
| Inconsistent Results | Variability in reagent quality | * Use reagents from the same batch for a series of experiments to ensure consistency. |
| Inaccurate measurement of catalyst | * Due to the high activity of G3 precatalysts, small variations in the amount of catalyst can have a significant impact. Ensure accurate weighing and transfer. | |
| Protodeboronation (in Suzuki-Miyaura Couplings) | Presence of water | * Use anhydrous solvents and reagents. Dry the base thoroughly before use. |
| Base-catalyzed decomposition | * Screen different bases. A weaker base may be sufficient to promote the coupling without causing significant protodeboronation. |
Data on Reaction Parameters
While specific kinetic data for this compound is not always available in a comparative format, the following tables provide general guidance on selecting conditions for optimizing reaction times with G3 precatalysts.
Table 1: General Guidance on Base Selection for Suzuki-Miyaura Couplings
| Base | Strength | Common Applications & Remarks | Potential Impact on Reaction Time |
| K₃PO₄ | Moderate | A versatile and commonly used base for a wide range of substrates. | Generally provides good reaction rates. |
| Cs₂CO₃ | Moderate | Often used for sensitive substrates. | Can be effective where stronger bases fail. |
| K₂CO₃ | Weak | Used in some protocols, often with more reactive substrates. | May lead to longer reaction times compared to stronger bases. |
| NaOt-Bu | Strong | Can accelerate reactions but may not be compatible with base-sensitive functional groups. | Often leads to shorter reaction times. |
Table 2: General Guidance on Solvent and Temperature for Buchwald-Hartwig Aminations
| Solvent | Typical Temperature Range (°C) | Remarks |
| Toluene | 80 - 110 | A common and effective solvent for many aminations. |
| Dioxane | 80 - 110 | Another widely used solvent with good solvating properties for many reagents. |
| Tetrahydrofuran (THF) | 60 - 80 | Can be used, but its lower boiling point limits the achievable reaction temperature. |
| tert-Butanol | 80 - 100 | Often used in conjunction with strong bases like NaOt-Bu. |
Experimental Protocols
1. General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and this compound.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
-
2. General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, base, and this compound.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
-
Visualizations
Caption: Activation of the this compound precatalyst to the active Pd(0) species.
Caption: A logical workflow for troubleshooting slow this compound coupling reactions.
References
Technical Support Center: Minimizing Homocoupling Side Products with rac-BINAP-Pd-G3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side products when using the rac-BINAP-Pd-G3 catalyst in Buchwald-Hartwig amination reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the formation of undesired homocoupling byproducts.
Issue 1: Significant formation of biaryl byproduct from aryl halide homocoupling.
-
Potential Cause 1: Presence of Oxygen. Traces of oxygen in the reaction mixture can promote the oxidative homocoupling of the aryl halide. The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure rigorous exclusion of oxygen. Solvents should be anhydrous and thoroughly degassed prior to use by methods such as bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by employing three freeze-pump-thaw cycles.[1] Maintain a positive pressure of an inert gas throughout the entire course of the reaction.
-
-
Potential Cause 2: High Reaction Temperature. Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[1]
-
Solution: If significant homocoupling is observed, try reducing the reaction temperature. While this may slow down the reaction rate, it can improve the selectivity towards the desired C-N coupled product. Consider incremental decreases in temperature (e.g., in 10 °C steps) to find the optimal balance between reaction rate and selectivity.
-
-
Potential Cause 3: Inappropriate Base Selection. The choice of base plays a critical role in the reaction outcome. A base that is too strong or too weak can lead to an increase in side reactions.
-
Solution: A screening of bases is recommended. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferable, although this might require higher reaction temperatures.[2] For many standard Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective but should be used with caution if homocoupling is an issue.
-
-
Potential Cause 4: High Catalyst Loading. While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes lead to an increase in side reactions, including homocoupling.
-
Solution: Try reducing the catalyst loading. Modern palladium precatalysts like this compound are often highly active at low loadings.
-
Issue 2: Low yield of the desired arylamine product with concurrent formation of homocoupling byproducts.
-
Potential Cause 1: Suboptimal Solvent Choice. The solvent can influence the solubility of the reagents and the stability of the catalytic species, thereby affecting the rates of competing side reactions.[2]
-
Solution: Toluene (B28343) and 1,4-dioxane (B91453) are common and effective solvents for Buchwald-Hartwig aminations.[2] If solubility is an issue, or if side reactions are prevalent, screening alternative anhydrous, degassed solvents such as THF or CPME could be beneficial.
-
-
Potential Cause 2: Slow Reductive Elimination. For certain challenging substrates, the final C-N bond-forming reductive elimination step can be slow, allowing more time for competing side reactions to occur.
-
Solution: In some cases, a moderate increase in temperature can accelerate the desired reductive elimination. However, this must be balanced with the risk of increased homocoupling (see Issue 1). Ligand choice is also crucial here, and while you are using rac-BINAP, for particularly difficult couplings, other specialized ligands might be considered.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Buchwald-Hartwig amination?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In the case of Buchwald-Hartwig amination, this typically refers to the coupling of two aryl halide molecules to form a biaryl species. This unwanted reaction consumes the starting material, reduces the yield of the desired arylamine, and complicates the purification of the final product.
Q2: Why is this compound chosen for Buchwald-Hartwig aminations?
This compound is a third-generation (G3) Buchwald precatalyst. These precatalysts are favored because they are air-, moisture-, and thermally-stable, which simplifies handling and leads to more reproducible results. They are designed to efficiently generate the active monoligated Pd(0) species under the reaction conditions, often leading to higher catalytic activity, lower required catalyst loadings, and shorter reaction times compared to earlier generation catalysts. The BINAP ligand itself is a chelating phosphine (B1218219) that is effective for a wide range of amination reactions.[3]
Q3: How does the choice of base affect the reaction?
The base in a Buchwald-Hartwig amination serves to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle. The choice of base is critical and interdependent with the solvent and substrate.[2] Strong bases like NaOtBu can lead to faster reaction rates but may not be compatible with substrates containing base-sensitive functional groups.[2] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[2] The physical properties of the base (e.g., solubility, particle size) can also impact the reaction rate.
Q4: Can the purity of reagents and solvents impact homocoupling?
Absolutely. It is crucial to use high-purity, anhydrous reagents and solvents. Water and oxygen are known to promote side reactions, including homocoupling and catalyst decomposition. Ensure that all starting materials are dry and that solvents are appropriately degassed and stored under an inert atmosphere.
Data Presentation
Disclaimer: The following data is for illustrative purposes and was not generated using this compound. It is intended to show general trends in how reaction parameters can influence product yield and side product formation.
Table 1: Illustrative Effect of Base and Solvent on the Yield of a Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Arylamine (%) | Notes |
| 1 | 4-Bromotoluene | Aniline | NaOtBu (1.2) | Toluene | 80 | 2 | >95 | High yield with strong base. |
| 2 | 4-Bromotoluene | Aniline | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 85 | Weaker base requires higher temperature and longer time. |
| 3 | 4-Chlorotoluene | Aniline | NaOtBu (1.2) | Toluene | 100 | 18 | 90 | Aryl chlorides are less reactive, requiring more forcing conditions. |
| 4 | 4-Bromotoluene | Aniline | K₃PO₄ (1.5) | Dioxane | 100 | 24 | 88 | Alternative weak base and solvent system. |
This table is a composite of typical results found in the literature for Buchwald-Hartwig aminations and is for illustrative purposes only.
Experimental Protocols
General Protocol for Minimizing Homocoupling in Buchwald-Hartwig Amination using this compound
This protocol provides a general starting point for the amination of aryl halides with primary or secondary amines, with an emphasis on minimizing homocoupling.
Reagents and Equipment:
-
This compound precatalyst
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (1.4-2.0 equiv.), and the this compound precatalyst (typically 0.5-2 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): Even with careful handling, it can be beneficial to perform one additional degassing cycle. Freeze the reaction mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then backfill with inert gas. Allow the mixture to warm to room temperature.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the required amount of time.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired arylamine.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a potential pathway for aryl halide homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling side products.
References
Technical Support Center: rac-BINAP-Pd-G3 Catalyst Stability and Temperature Effects
Welcome to the Technical Support Center for the rac-BINAP-Pd-G3 catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this catalyst, with a specific focus on the impact of temperature on its stability and performance. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature range for the this compound catalyst?
A1: The this compound catalyst is a third-generation Buchwald precatalyst known for its thermal stability, making it suitable for a range of cross-coupling reactions that require heating.[1][2][3] While there is no definitive universal operating range, as the optimal temperature is substrate and solvent dependent, a general guideline is to conduct reactions between room temperature and 110 °C. For particularly challenging substrates, temperatures up to 120 °C may be employed, but careful monitoring is crucial.
Q2: What are the signs of thermal decomposition of the this compound catalyst?
A2: The most common visual indicator of thermal decomposition is the formation of a black precipitate, commonly known as palladium black. This indicates that the palladium has agglomerated and is no longer in its active catalytic form. A stalled reaction, where conversion ceases before completion, can also be a sign of catalyst deactivation, which may be temperature-induced.
Q3: What is the maximum temperature this catalyst can withstand?
A3: The melting point of solid this compound is reported to be in the range of 175-180 °C.[1][2] This represents the upper limit of its thermal stability in the solid state. In solution, decomposition can occur at significantly lower temperatures, especially with prolonged heating. It is generally advisable to stay well below this temperature range during reactions.
Q4: How does the solvent choice affect the thermal stability of the catalyst?
A4: The choice of solvent can influence the stability of the catalyst at elevated temperatures. High-boiling point, coordinating solvents may stabilize the catalytic species to some extent. However, it is crucial to use anhydrous and deoxygenated solvents, as the presence of water and oxygen can accelerate catalyst decomposition, particularly at higher temperatures.
Q5: Can the this compound catalyst be reused after a high-temperature reaction?
A5: Reusability of the catalyst is generally not recommended for solution-phase reactions, as it is challenging to separate the catalyst from the reaction mixture without decomposition or loss of activity. If catalyst deactivation has occurred due to high temperatures (e.g., formation of palladium black), it cannot be effectively reused.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield at elevated temperatures. | Catalyst Decomposition: The reaction temperature may be too high, causing the catalyst to decompose into inactive palladium black. | - Lower the reaction temperature by 10-20 °C and extend the reaction time.- Monitor the reaction for the formation of a black precipitate.- Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). |
| Ligand Degradation: The BINAP ligand itself can degrade at very high temperatures, leading to loss of catalytic activity. | - Consider if a lower temperature is feasible for the transformation.- Analyze the crude reaction mixture by ³¹P NMR to check for the presence of phosphine (B1218219) oxides or other degradation products. | |
| Reaction starts but stalls before completion. | Gradual Catalyst Deactivation: Even at moderately elevated temperatures, the catalyst may have a limited lifetime in solution and gradually deactivates over time. | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).- Add the catalyst in portions throughout the reaction rather than all at once.- Ensure the starting materials and solvent are of high purity and are anhydrous. |
| Inconsistent results between batches at the same temperature. | Variations in Heating: Inconsistent heating across different reaction vessels can lead to localized "hot spots" where the catalyst decomposes. | - Use a reliable heating mantle or oil bath with good stirring to ensure uniform temperature distribution.- Measure the internal reaction temperature if possible, rather than relying solely on the setpoint of the heating device. |
| Presence of Impurities: Trace impurities in reagents or solvents can act as catalyst poisons, and their detrimental effects can be exacerbated at higher temperatures. | - Purify all reagents and solvents before use.- Ensure all glassware is thoroughly dried. |
Quantitative Data on Thermal Stability
| Parameter | Value | Significance |
| Melting Point (Solid) | 175-180 °C[1][2] | Absolute maximum temperature the solid catalyst can withstand before decomposition. |
| General Recommended Maximum Reaction Temperature | ~120 °C | Prolonged heating above this temperature in solution may lead to significant decomposition. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Monitoring Catalytic Activity
This protocol provides a method to assess the effect of temperature on the stability and activity of the this compound catalyst in a model cross-coupling reaction.
Objective: To determine the catalytic activity over time at different temperatures.
Materials:
-
This compound catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating blocks/oil baths
-
GC-MS or LC-MS for analysis
Procedure:
-
Set up a series of identical reactions in parallel, each in a sealed vial under an inert atmosphere (e.g., argon). Each reaction should contain the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), internal standard (0.5 mmol), and solvent (5 mL).
-
Add the this compound catalyst (e.g., 0.01 mmol, 1 mol%) to each vial.
-
Place the vials in separate heating blocks or oil baths pre-heated to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 16, 24 hours), carefully take an aliquot from each reaction.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.
-
Plot the % conversion versus time for each temperature. A decrease in the initial rate or a plateau at lower conversions for higher temperatures can indicate catalyst instability.
Protocol 2: Thermal Decomposition Analysis using Thermo-Gravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the solid this compound catalyst.
Materials:
-
This compound catalyst
-
Thermo-Gravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the this compound catalyst into the TGA sample pan.
-
Heat the sample under a continuous flow of inert gas.
-
Use a heating rate of 10 °C/min from room temperature to a temperature above the expected decomposition, for instance, 300 °C.
-
Record the mass loss as a function of temperature.
-
The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Visualizations
Logical Troubleshooting Workflow for Reduced Catalyst Performance
Caption: A flowchart for troubleshooting reduced performance of the this compound catalyst.
Proposed Thermal Degradation Pathway
Caption: A simplified proposed pathway for the thermal degradation of the this compound catalyst.
References
troubleshooting incomplete conversion in Suzuki coupling
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki coupling experiments.
Troubleshooting Guide: Incomplete Conversion
This section addresses specific issues related to low yields and stalled reactions in a question-and-answer format.
Q1: My Suzuki coupling reaction shows very low or no conversion to the desired product. What are the most likely causes and how can I troubleshoot this?
A1: Low or zero conversion is a common problem in Suzuki coupling, often stemming from issues with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. A systematic approach is the best way to identify the root cause.
Primary Causes & Troubleshooting Steps:
-
Inactive Catalyst System: The active Pd(0) species may not be forming or could be rapidly deactivating.
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[1][2] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1][3] Modern Buchwald-type precatalysts are also designed for reliable and rapid generation of the active catalyst.[1]
-
Ligand Oxidation/Degradation: Phosphine (B1218219) ligands are susceptible to oxidation by trace oxygen, which prevents them from coordinating to the palladium center.[1] Always use fresh ligands or those that have been stored carefully under an inert atmosphere.
-
Catalyst Poisoning: Impurities in reagents or solvents, particularly those containing sulfur or other coordinating groups, can poison the palladium catalyst.[4] Ensure high-purity starting materials and solvents.
-
-
Problems with the Boronic Acid/Ester: The organoboron reagent is often a point of failure.
-
Decomposition: Boronic acids can degrade via protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with heteroaryl or electron-deficient substrates.[5][6] This is often accelerated by high temperatures or harsh basic conditions.[6][7] Use freshly purchased or recrystallized boronic acids.
-
Stability: Consider using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates (ArBF₃K).[1][3] These reagents often provide a slow, controlled release of the boronic acid into the reaction, minimizing decomposition.[5]
-
-
Suboptimal Reaction Conditions: The reaction environment is critical for success.
-
Insufficient Degassing: Oxygen is detrimental to the Suzuki coupling. It can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to incomplete conversion and an increase in side reactions like homocoupling.[1][2] Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon sparging or freeze-pump-thaw cycles.[1][3]
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8] If the base is too weak, insoluble, or incompatible with your substrates, the reaction will fail.[6] The solvent must solubilize all components effectively. Biphasic systems (e.g., Toluene/water, Dioxane/water) are common and often improve results.[2][9]
-
Temperature: Many Suzuki couplings require heat to overcome activation barriers.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate and yield.[1][6] However, excessive heat can accelerate catalyst decomposition.[1]
-
Below is a workflow diagram to guide your troubleshooting process.
Q2: My reaction starts but then stalls, leaving significant amounts of starting material. What could be causing this premature stop?
A2: A reaction that stalls before completion often points to catalyst deactivation or the consumption of a key reagent.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is likely falling out of the catalytic cycle.
-
Formation of Palladium Black: The appearance of a black precipitate is often palladium black, which consists of agglomerated palladium nanoparticles.[4] This process reduces the number of active catalytic sites. This can be caused by an insufficient ligand-to-palladium ratio or high temperatures.[1] Try increasing the ligand loading (e.g., from a 1:1 to a 2:1 ligand:Pd ratio) or using a more robust ligand.[1]
-
Oxidative Deactivation: As mentioned, oxygen is a primary culprit for killing the catalyst.[1] If your reaction runs for a long time, even a small leak in your inert atmosphere setup can be detrimental. Re-evaluate your degassing and inerting techniques.
-
-
Boronic Acid Instability: The boronic acid may be degrading over the course of the reaction.
-
Protodeboronation: This side reaction consumes your nucleophile, effectively stopping the reaction once its concentration drops.[3][5] This is a common issue with unstable boronic acids (e.g., 2-pyridine boronic acid).[5] Monitor the concentration of your boronic acid by TLC or LC-MS over time. If it is degrading, switch to a more stable derivative like a pinacol ester or a trifluoroborate salt.[6]
-
-
Insufficient Base: The base is a stoichiometric reagent and can be consumed. If not present in sufficient excess (typically 1.5-3.0 equivalents), the reaction will stop once the base is neutralized.[1] Ensure you are using an adequate amount of a sufficiently strong base.
Frequently Asked Questions (FAQs)
Q3: How do I select the appropriate catalyst and ligand for my specific substrates?
A3: The choice of catalyst and ligand is critical and depends heavily on the electronic and steric properties of your coupling partners (the organohalide and the organoboron reagent).
-
For Electron-Rich or Sterically Hindered Aryl Halides: Oxidative addition is often the rate-limiting step. To facilitate this, use electron-rich and sterically bulky phosphine ligands (e.g., trialkylphosphines like P(t-Bu)₃) or modern Buchwald ligands (e.g., SPhos, XPhos).[6][10]
-
For Unreactive Aryl Chlorides: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond.[4] Overcoming this requires highly active catalyst systems, typically involving bulky, electron-donating phosphine or N-heterocyclic carbene (NHC) ligands.[4][10]
-
General Starting Point: For many standard couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are effective. For more challenging transformations, pre-formed complexes like Pd(dppf)Cl₂ are a reliable choice.[2]
Q4: What is the role of the base and how does it affect the reaction outcome?
A4: The base plays multiple crucial roles in the Suzuki coupling catalytic cycle.[9]
-
Activation of Boronic Acid: The primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.[7][8]
-
Reaction with the Palladium Complex: The base can also react with the Pd(II) intermediate after oxidative addition, forming a palladium-alkoxide or -hydroxide species that facilitates the subsequent transmetalation.[9]
The choice of base can significantly impact yield. Weaker bases may not be sufficient to form the boronate, while an overly strong base might promote decomposition of sensitive substrates.[6] Solubility is also key; the base must have some solubility in the reaction medium to be effective.
Q5: I am observing significant amounts of a biaryl byproduct derived from my boronic acid. What is this, and how can I prevent it?
A5: This side product is the result of homocoupling , where two molecules of the boronic acid couple with each other.[3] This is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.
Causes and Prevention Strategies:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] The most effective preventative measure is to ensure rigorous degassing of all solvents and to maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[3]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) can sometimes proceed by consuming the boronic acid, leading to homocoupling.[2] Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can often mitigate this issue.[3]
-
Addition of a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent like potassium formate (B1220265) can help facilitate a clean reduction to Pd(0) without promoting homocoupling.[3][11]
The diagram below illustrates how the main catalytic cycle can be compromised by catalyst deactivation or side reactions like protodeboronation and homocoupling.
Data Presentation: Reaction Parameter Tables
For systematic optimization, it is often necessary to screen different reaction components. The tables below summarize common choices.
Table 1: General Reaction Parameter Optimization
| Parameter | Typical Range | Consideration |
|---|---|---|
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings are cost-effective but may require more forcing conditions. Higher loadings can overcome difficult couplings. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the ligand type (monodentate vs. bidentate). Insufficient ligand can lead to catalyst decomposition.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Must be in excess relative to the limiting reagent to drive the reaction to completion.[1] |
| Temperature | 25 - 110 °C | Substrate-dependent. Higher temperatures can increase reaction rates but also accelerate decomposition pathways.[1][6] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can speed up the reaction but may lead to solubility issues or side reactions. |
Table 2: Common Bases in Suzuki Coupling
| Base | Strength | Typical Solvents | Notes |
|---|---|---|---|
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, EtOH | A very common and effective general-purpose base.[9][12] |
| Cs₂CO₃ | Strong | THF, Dioxane, Toluene | Highly effective, often used for difficult couplings due to its high solubility in organic solvents.[6][9] |
| K₃PO₄ | Strong | THF, Dioxane, Toluene | A strong, non-nucleophilic base, often successful when carbonates fail.[6][9] |
| KF | Mild | THF, Dioxane | Used for substrates with base-sensitive functional groups (e.g., esters).[6][8] |
| KOtBu | Very Strong | THF, Toluene | Can be effective but may promote side reactions due to its high basicity.[9] |
Table 3: Common Solvents in Suzuki Coupling
| Solvent System | Properties | Common Substrates |
|---|---|---|
| Dioxane / H₂O | Polar, miscible | General purpose, widely used.[2][12] |
| Toluene / H₂O | Nonpolar, biphasic | Good for higher temperatures.[2][9] |
| THF / H₂O | Polar, miscible | Good for moderate temperatures; lower boiling point.[2][9] |
| DMF | Polar aprotic | Good solubilizing power, but can be problematic to remove.[9] |
| Ethanol / H₂O | Polar protic | "Green" solvent option, can work well with some systems.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.[6]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
For highly sensitive reactions where complete oxygen removal is critical.[1]
-
Preparation: Add all solid reagents and the solvent to a Schlenk flask with a sidearm.
-
Freeze: Place the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The reaction is now ready for catalyst addition and heating.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: rac-BINAP-Pd-G3 Catalyst Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of reagent purity on the performance of the rac-BINAP-Pd-G3 catalyst in cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to reagent purity?
A: this compound is a third-generation Buchwald precatalyst designed for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] As a highly active catalyst, its performance is susceptible to impurities in reagents and solvents. These impurities can poison the catalyst, leading to deactivation and the formation of unwanted byproducts, which ultimately results in lower yields and inconsistent results.[2]
Q2: What are the most common impurities that affect this compound performance?
A: The most common detrimental impurities include:
-
Oxygen: Leads to the oxidation of the phosphine (B1218219) ligand (BINAP) to phosphine oxide, which can inhibit the catalytic cycle.[3][4]
-
Water: Can hydrolyze starting materials and interfere with the catalytic cycle, although its effect can be complex and reaction-dependent.[5][6][7][8]
-
Other Metals: Trace metal impurities in reagents can interfere with the catalytic activity.
-
Impurities in the Base: The purity and physical properties (like particle size) of inorganic bases are crucial for consistent results.[1]
Q3: How can I ensure the purity of my reagents and solvents?
A: It is critical to use high-purity reagents and anhydrous, degassed solvents. Solid reagents can be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.[1] Solvents should be properly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[1][2]
Q4: What is the visual evidence of catalyst decomposition?
A: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation.[2][9] This leads to a significant drop in catalytic activity and lower product yields.
Troubleshooting Guides
This section addresses common issues encountered during experiments with the this compound catalyst, with a focus on problems arising from reagent impurity.
Issue 1: Low or No Reaction Conversion
If you observe low or no conversion of your starting materials, consider the following potential causes and solutions related to reagent purity.
| Potential Cause | Recommended Solution |
| Oxidized Phosphine Ligand | Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly purchased, high-purity this compound. |
| Wet Solvent | Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) and degas thoroughly before use. |
| Impure Base | Use a high-purity grade of the base. For solid bases, grinding to a fine powder can improve reactivity.[1] |
| Contaminated Starting Materials | Purify starting materials by recrystallization, distillation, or column chromatography before use. |
Issue 2: Inconsistent Reaction Yields
Inconsistent yields are often traced back to variations in reagent purity and reaction setup.
| Potential Cause | Recommended Solution |
| Variable Water Content in Solvents | Standardize the solvent drying and degassing procedure for all reactions. |
| Atmospheric Contamination | Ensure a consistent and rigorously inert atmosphere for each reaction setup. |
| Inconsistent Reagent Quality | Use reagents from the same batch or re-purify each batch before use to ensure consistency. |
Impact of Reagent Purity on Performance: Data Summary
While specific quantitative data for the effect of all impurities on this compound performance is not extensively published, the following tables provide an illustrative summary based on established principles of palladium catalysis.
Table 1: Illustrative Impact of Solvent Water Content on Suzuki-Miyaura Coupling Yield
| Water Content in Toluene (ppm) | Hypothetical Yield (%) | Observations |
| < 10 | 95 | Optimal performance with minimal side reactions. |
| 50 | 85 | Noticeable decrease in yield. |
| 100 | 70 | Significant reduction in yield, potential for byproduct formation. |
| 200 | < 50 | Catalyst deactivation and low conversion. |
Table 2: Illustrative Impact of Base Purity on Buchwald-Hartwig Amination Yield
| Base Purity (%) | Hypothetical Yield (%) | Observations |
| > 99.5 | 92 | High and reproducible yields. |
| 98 | 80 | Decreased yield and potential for side reactions. |
| 95 | 65 | Inconsistent results and significant byproduct formation. |
| < 95 | < 40 | Poor performance and catalyst decomposition. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound, emphasizing the handling of reagents to ensure high purity.
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv.): Ensure purity by recrystallization or distillation.
-
Boronic Acid (1.2 equiv.): Use a freshly opened bottle or a recently purified batch.
-
Base (e.g., K₂CO₃, 2.0 equiv.): Use a high-purity grade (>99%).
-
Solvent (e.g., Toluene): Use anhydrous grade and degas by sparging with argon for 30 minutes.
-
This compound (0.02 equiv.): Handle under an inert atmosphere.
2. Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the this compound catalyst under a positive flow of argon.
-
Add the degassed solvent via syringe.
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
4. Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in a cross-coupling reaction catalyzed by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligand-to-Palladium Ratios in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to navigate the critical parameter of the ligand-to-palladium (L:Pd) ratio in cross-coupling reactions.
Troubleshooting Guide
Q1: My reaction yield is low, or the reaction is not proceeding to completion. Could the L:Pd ratio be the issue?
A1: Yes, an inappropriate L:Pd ratio is a common reason for low yields or failed reactions. Both too low and too high a ratio can be detrimental.
-
Problem: Catalyst decomposition (formation of palladium black).
-
Cause: An insufficient amount of ligand may fail to stabilize the Pd(0) catalytic species, leading to aggregation and precipitation as inactive palladium black.[1][2]
-
Solution: Increase the L:Pd ratio. A slight excess of ligand can help maintain the stability of the active catalyst in the solution.[1] For monodentate phosphine (B1218219) ligands, a ratio of 2:1 to 4:1 relative to palladium is a common starting point.
-
-
Problem: Slow or stalled reaction.
-
Cause: While an excess of ligand can prevent catalyst decomposition, a large excess can also inhibit the reaction.[2][3] This can occur because the excess ligand occupies coordination sites on the palladium center, which are necessary for the oxidative addition of the substrate to proceed. Some catalytic cycles also require ligand dissociation to facilitate key steps.[3]
-
Solution: Systematically decrease the L:Pd ratio. Start with a higher ratio (e.g., 4:1) and incrementally lower it (e.g., 2:1, 1:1) to find the optimal balance between catalyst stability and reactivity.
-
Q2: I am observing significant formation of side products, such as homocoupling of my starting materials. How can the L:Pd ratio help?
A2: The L:Pd ratio can influence the relative rates of the desired cross-coupling pathway versus undesired side reactions.
-
Problem: Homocoupling of boronic acids (in Suzuki-Miyaura coupling).
-
Cause: This side reaction can be promoted by the presence of oxygen, but the catalyst system also plays a role. An inappropriate L:Pd ratio can lead to a less efficient catalyst that allows for competing reaction pathways to become more prominent.
-
Solution: Optimizing the L:Pd ratio can lead to a more active and selective catalyst for the desired cross-coupling. Ensure your reaction is thoroughly degassed to minimize the impact of oxygen.[1]
-
-
Problem: Biaryl byproduct formation.
-
Cause: The formation of biaryl byproducts can sometimes be attributed to catalyst-related side reactions.
-
Solution: Screening different ligands and optimizing the L:Pd ratio for the chosen ligand can help to minimize the formation of these byproducts.[4]
-
Q3: I am using a bidentate ligand. What is a good starting L:Pd ratio?
A3: For bidentate (chelating) ligands, the situation is different from monodentate ligands.
-
General Guideline: A L:Pd ratio of 1:1 to 1.2:1 is a common and effective starting point for many reactions employing bidentate ligands like dppf or Xantphos.[2][3]
-
Rationale: Bidentate ligands form more stable complexes with the palladium center, which can reduce the likelihood of catalyst decomposition.[2] An excess of a bidentate ligand is less commonly required for catalyst stability compared to monodentate ligands.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the ligand in a cross-coupling reaction?
A1: The ligand plays several crucial roles in a palladium-catalyzed cross-coupling reaction:
-
Stabilization: It stabilizes the palladium metal center, preventing it from aggregating into inactive palladium black.[1]
-
Solubility: It helps to solubilize the palladium catalyst in the reaction solvent.
-
Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the reactivity of the palladium catalyst.[3] Electron-rich and bulky ligands generally promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][6]
Q2: Is there a universal optimal L:Pd ratio for all cross-coupling reactions?
A2: No, there is no single optimal L:Pd ratio. The ideal ratio is dependent on several factors, including:
-
The specific type of cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][7]
-
The nature of the substrates (e.g., aryl chlorides vs. aryl bromides).[4]
-
The specific ligand being used (monodentate vs. bidentate, steric bulk, electronic properties).[3][8]
-
The reaction conditions (temperature, solvent, base).[9]
Q3: For a new reaction, how should I go about determining the optimal L:Pd ratio?
A3: A systematic screening approach is the most effective way to determine the optimal L:Pd ratio for your specific reaction. This typically involves running a series of small-scale parallel reactions where the L:Pd ratio is varied while all other parameters are kept constant.
Q4: Can using a pre-formed palladium catalyst simplify the optimization of the L:Pd ratio?
A4: Yes, using well-defined, commercially available palladium precatalysts can simplify reaction setup and optimization.[10] These precatalysts often have a fixed 1:1 palladium-to-ligand stoichiometry.[10] This can be a good starting point, although further optimization by adding additional ligand may still be beneficial in some cases.
Data Presentation
Table 1: General Starting Recommendations for Ligand:Palladium Ratios in Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Ligand Type | Typical L:Pd Ratio | Notes |
| Suzuki-Miyaura | Monodentate (e.g., PPh₃, P(t-Bu)₃) | 2:1 - 4:1 | A ratio of 3:1 for PPh₃ has been shown to be effective to compensate for potential phosphine oxidation.[3] |
| Bidentate (e.g., dppf) | 1:1 - 1.2:1 | Bidentate ligands form more stable complexes. | |
| Heck | Monodentate (e.g., PPh₃, P(o-tol)₃) | 2:1 | A lower L:Pd ratio can lead to a more reactive catalyst.[7] |
| Bidentate (e.g., dppe, dppp) | 1:1 - 1.2:1 | Used when monodentate ligands are ineffective or to influence selectivity.[7] | |
| Buchwald-Hartwig Amination | Monodentate (e.g., Buchwald ligands) | 1:1 - 2:1 | The optimal ratio is highly dependent on the specific Buchwald ligand used. |
| Bidentate (e.g., Xantphos) | 1:1 - 1.2:1 | Often used for challenging substrates.[8] |
Experimental Protocols
Protocol for Determining the Optimal Ligand:Palladium Ratio
This protocol outlines a general procedure for screening the L:Pd ratio for a given cross-coupling reaction.
1. Reagent Preparation:
-
Prepare a stock solution of your limiting starting material (e.g., aryl halide) in the reaction solvent.
-
Prepare a stock solution of your other coupling partner (e.g., boronic acid) and the base in the reaction solvent.
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in the reaction solvent.
-
Prepare a stock solution of the ligand in the reaction solvent.
2. Reaction Setup:
-
In an array of reaction vials, add the palladium precursor stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
-
To each vial, add a varying amount of the ligand stock solution to achieve the desired L:Pd ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1, 4:1).
-
Add the stock solution of the limiting starting material to each vial.
-
Add the stock solution of the coupling partner and base to each vial.
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen).
3. Reaction Execution and Analysis:
-
Place the vials in a heating block at the desired reaction temperature and stir for a set amount of time.
-
After the reaction time has elapsed, cool the vials to room temperature and quench the reactions.
-
Analyze the yield of the desired product in each vial using a quantitative method such as GC or LC with an internal standard.
4. Data Interpretation:
-
Plot the product yield as a function of the L:Pd ratio to identify the optimal ratio for your reaction.
Visualizations
Caption: Workflow for optimizing the ligand-to-palladium ratio.
Caption: A generic catalytic cycle for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Difficult Substrates
Welcome to the technical support center for catalyst loading optimization. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalytic reactions involving difficult substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during catalyst loading optimization for substrates that are sterically hindered, electronically deactivated, or contain catalyst-poisoning functional groups.
Question: My reaction is sluggish or shows no conversion. What are the initial steps to troubleshoot?
Answer: A sluggish or stalled reaction is a common issue when dealing with difficult substrates. A systematic approach to troubleshooting is crucial.
-
Verify Reagent and Solvent Quality: Impurities, especially water and oxygen, can deactivate the catalyst. Ensure all solvents are anhydrous and properly degassed.[1] Reagents should be of high purity; consider purifying starting materials if their quality is uncertain.
-
Ensure Proper Catalyst Activation: For many cross-coupling reactions, the active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(ACN)₂), its reduction to Pd(0) may be inefficient.[1][2]
-
Solution A: Consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1]
-
Solution B: Pre-activate the Pd(II) catalyst by stirring it with the ligand before adding the substrates and base. This can facilitate the formation of the active catalytic species.
-
-
Increase Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[3]
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). Monitor the reaction progress to find the optimal loading that balances yield and cost. For some sterically hindered substrates, a loading of 1-5 mol% may be required.[3]
-
-
Elevate Reaction Temperature: Higher temperatures can overcome the activation energy barrier for difficult substrates.[3]
-
Action: Increase the temperature in 10-20 °C increments. However, be mindful that excessive heat can lead to catalyst decomposition.[1]
-
Question: I am observing significant side reactions, such as homocoupling. How can I minimize this?
Answer: Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings, and is often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction is critical.[1]
-
Slow Addition of Reagents: Adding the boronic acid (or other coupling partner) slowly over time can help maintain its low concentration in the reaction mixture, which can disfavor the homocoupling side reaction.[1]
-
Optimize Base and Solvent: The choice of base and solvent system can also influence the rate of homocoupling.[3] Screening different bases may be necessary.
Question: My substrate contains a heteroatom (e.g., nitrogen in a quinoline (B57606) or isoquinoline). How do I prevent catalyst poisoning?
Answer: The lone pair of electrons on heteroatoms, particularly nitrogen, can coordinate to the palladium center, leading to the formation of inactive catalyst species and poisoning the catalyst.[1][4]
-
Use Bulky Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) can sterically shield the palladium center, preventing coordination of the heteroatom.[1][4]
-
Ligand-to-Metal Ratio: In some cases, an excess of the ligand can inhibit the reaction. It may be beneficial to slightly reduce the ligand-to-metal ratio.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new, difficult substrate?
A1: For palladium-catalyzed cross-coupling reactions with challenging substrates, a good starting point for catalyst loading is typically in the range of 0.5–2.5 mol%.[4] For particularly sterically hindered or electronically deactivated substrates, starting at 1-2 mol% and increasing if necessary is a common strategy.[3]
Q2: How does the choice of ligand affect the required catalyst loading?
A2: The ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle. Bulky and electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can often stabilize the active catalytic species, allowing for lower catalyst loadings even with challenging substrates like heteroaryl chlorides.[4]
Q3: What are the signs of catalyst deactivation during a reaction?
A3: Catalyst deactivation can manifest in several ways:
-
Stalled Reaction: The reaction proceeds initially but then stops before reaching completion.
-
Formation of Palladium Black: Precipitation of black solid is a clear indicator of catalyst decomposition to Pd(0) metal.
-
Inconsistent Results: Poor reproducibility between reaction batches can suggest catalyst instability.[4] Deactivation can be caused by impurities, thermal degradation, or interactions with the substrate or other reaction components.[5][6][7]
Q4: When should I consider a high-throughput screening approach for optimization?
A4: High-throughput screening, using parallel reactor arrays, is invaluable when you need to screen a large number of variables simultaneously.[8] This approach is particularly efficient for optimizing multiple parameters like catalyst, ligand, solvent, base, and temperature, which is often necessary for very difficult substrates.
Data Summary Tables
Table 1: General Catalyst Loading Ranges for Palladium-Catalyzed Cross-Coupling
| Reaction Type | Typical Loading (Standard Substrates) | Starting Range (Difficult Substrates) |
| Suzuki-Miyaura | 0.1 - 1 mol% | 0.5 - 2.5 mol%[4] |
| Buchwald-Hartwig | 0.5 - 2 mol% | 1 - 5 mol% |
| Heck | 1 - 5 mol% | 2 - 5 mol% |
| Sonogashira | 0.1 - 2 mol% | 1 - 3 mol% |
Table 2: Troubleshooting Parameters and Recommended Adjustments
| Issue | Parameter to Adjust | Recommended Action | Potential Outcome |
| Low/No Conversion | Catalyst Loading | Increase in 1-2 mol% increments | Increased reaction rate |
| Temperature | Increase in 10-20 °C increments | Overcome activation barrier | |
| Ligand | Switch to a bulkier, more electron-rich ligand | Improved catalyst stability and activity | |
| Base/Solvent | Screen a panel of different bases and solvents | Improved solubility and reaction kinetics | |
| Catalyst Deactivation | Ligand | Use bulky ligands to shield the metal center | Prevent substrate-induced poisoning |
| Temperature | Decrease reaction temperature | Improve catalyst stability[1] | |
| Side Reactions | Reagent Purity | Use freshly purified/distilled reagents & solvents | Reduce catalyst poisoning/side reactions |
| (e.g., Homocoupling) | Atmosphere | Ensure rigorous degassing and inert atmosphere | Minimize oxygen-promoted side reactions[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a systematic approach to screen for the optimal catalyst loading for a difficult substrate in a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the coupling partner (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a final concentration of 0.1-0.5 M for the limiting reagent).
-
Catalyst Preparation (Stock Solution): In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. For example, to test 1, 2, and 3 mol% loadings, a single stock solution can be prepared from which the appropriate volumes can be added to each reaction.
-
Catalyst Addition: Add the required amount of the catalyst/ligand stock solution to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion and yield across the different catalyst loadings to determine the optimal concentration.
Protocol 2: Catalyst Pre-activation for Pd(II) Sources
This procedure is recommended when using a Pd(II) precatalyst to ensure efficient generation of the active Pd(0) species.
-
Pre-activation Vessel: In a separate, dry Schlenk flask under an inert atmosphere, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.01 equiv, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 equiv, 2 mol%).
-
Solvent Addition: Add a small amount of the anhydrous, degassed reaction solvent.
-
Stirring: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 15-30 minutes. A color change is often observed as the active catalyst forms.
-
Main Reaction Setup: While the catalyst is pre-activating, prepare the main reaction flask containing the substrates, base, and the remaining solvent as described in Protocol 1.
-
Transfer: Transfer the pre-activated catalyst mixture to the main reaction flask via cannula.
-
Execution and Monitoring: Proceed with the reaction as outlined in Protocol 1.
Visualizations
Caption: A workflow for troubleshooting low-conversion reactions.
Caption: Common pathways leading to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 8. m.youtube.com [m.youtube.com]
issues with rac-BINAP-Pd-G3 solubility at low temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of rac-BINAP-Pd-G3, particularly at low temperatures. The information is designed to assist users in overcoming challenges during their chemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a third-generation Buchwald precatalyst known for being air, moisture, and thermally stable. It is generally described as being highly soluble in a wide range of common organic solvents.[1]
Q2: I am observing precipitation of my this compound catalyst at low temperatures. What could be the cause?
A2: Precipitation of palladium catalysts, often appearing as palladium black, can be attributed to several factors even at low temperatures. These include:
-
Low Solubility Limit: The solubility of most compounds decreases as the temperature is lowered. You may be exceeding the solubility limit of this compound in your chosen solvent at the experimental temperature.
-
Catalyst Instability: Although G3 precatalysts are generally stable, certain reaction conditions can lead to decomposition and the formation of insoluble palladium species.[2]
-
Solvent Effects: The choice of solvent is critical. A solvent that is appropriate at room temperature may be a poor choice at lower temperatures, leading to precipitation.
-
Ligand Oxidation: Phosphine ligands can be sensitive to trace amounts of oxygen, and their oxidation can lead to catalyst decomposition.
Q3: Are there specific solvents recommended for low-temperature applications of this compound?
A3: While specific data on low-temperature solubility is limited, solvents commonly used for palladium-catalyzed cross-coupling reactions are a good starting point. These include ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, and aromatic hydrocarbons such as toluene. For low-temperature applications, it is crucial to use anhydrous and thoroughly degassed solvents to maintain catalyst stability.
Q4: How can I improve the solubility of this compound in my low-temperature reaction?
A4: To improve solubility, consider the following:
-
Solvent Screening: Perform small-scale solubility tests with a range of anhydrous, degassed solvents at your target temperature.
-
Co-solvent System: The use of a co-solvent can sometimes enhance solubility.
-
Lower Catalyst Concentration: If the reaction kinetics allow, using a lower concentration of the precatalyst may prevent precipitation.
-
Slow Addition: Adding the catalyst solution slowly to the cold reaction mixture with vigorous stirring can help maintain solubility.
Troubleshooting Guide: Catalyst Precipitation at Low Temperatures
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation at low temperatures.
Problem: A solid (precipitate) is observed after cooling the reaction mixture containing this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Observed Solubility (mg/mL) | Observations |
| Tetrahydrofuran (THF) | 25 | ||
| 0 | |||
| -20 | |||
| -40 | |||
| Toluene | 25 | ||
| 0 | |||
| -20 | |||
| -40 | |||
| 1,4-Dioxane | 25 | ||
| 0 | |||
| -20 | |||
| -40 | |||
| User-defined Solvent |
Experimental Protocols
Protocol for Determining the Solubility of this compound at Low Temperatures
This protocol outlines a general procedure for determining the qualitative and semi-quantitative solubility of this compound in a chosen solvent at a specific low temperature.
Materials:
-
This compound
-
Anhydrous and degassed solvent of choice
-
Small vials with magnetic stir bars
-
Temperature-controlled cooling bath
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)
Procedure:
Caption: Experimental workflow for determining catalyst solubility.
Safety Precautions: Handle this compound and all solvents under an inert atmosphere to prevent degradation. Follow all standard laboratory safety procedures.
References
Validation & Comparative
A Comparative Guide to Buchwald G3 Precatalysts: rac-BINAP-Pd-G3 in Focus
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of well-defined, air- and moisture-stable palladium precatalysts has revolutionized this field by offering superior activity, broader substrate scope, and greater reproducibility compared to traditional in-situ generated catalysts. Among these, the third-generation (G3) Buchwald precatalysts have emerged as a gold standard for their high efficiency and versatility.
This guide provides an objective comparison of rac-BINAP-Pd-G3 with other widely used Buchwald G3 precatalysts, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their cross-coupling reactions.
The Advantage of Buchwald G3 Precatalysts
Buchwald G3 precatalysts are characterized by a palladacycle structure incorporating a biaryl phosphine (B1218219) ligand and a methanesulfonate (B1217627) (OMs) anion.[1] This design offers several key advantages over earlier generations:
-
High Stability: G3 precatalysts are air- and moisture-stable solids, simplifying handling and reaction setup.[2]
-
Rapid Activation: They readily form the active monoligated Pd(0) species under typical reaction conditions, often at room temperature, leading to shorter reaction times and lower catalyst loadings.[2]
-
Broad Ligand Scope: The G3 scaffold can accommodate a wide variety of bulky and electron-rich phosphine ligands, enabling the catalysis of challenging transformations.[1]
-
Enhanced Solubility: They exhibit good solubility in common organic solvents.[1]
-
Reproducibility: As well-defined single-component catalysts, they provide more consistent results compared to in-situ catalyst preparations.[3]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The choice of ligand on the G3 precatalyst is crucial, especially when dealing with sterically hindered or electronically challenging substrates. While direct head-to-head comparative data for this compound against other G3 precatalysts is limited in publicly available literature, we can analyze the performance of various common G3 precatalysts to understand their relative strengths.
Below is a compilation of data from various studies on the Suzuki-Miyaura coupling of challenging aryl chlorides.
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos-Pd-G3 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 98 | 1 | [4] |
| SPhos-Pd-G3 | 2-Chloro-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | RT | 2 | 95 | 2 | [4] |
| tBuXPhos-Pd-G3 | 4-Chloroanisole | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | 2 | [5] |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 1.5 | Hypothetical data based on typical performance |
*Note: Direct comparative data for this compound in this specific reaction was not available. The presented yield is an educated estimation based on the general performance of BINAP-ligated palladium catalysts for similar transformations.
From the available data, ligands like XPhos and SPhos, which are bulky and electron-rich monophosphines, often exhibit superior performance for the coupling of unreactive aryl chlorides, even at room temperature.[4] The bidentate ligand BINAP is also effective, though it may sometimes require higher temperatures or longer reaction times for challenging substrates.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a critical role in the efficiency of the C-N bond formation, particularly with hindered amines or aryl halides.
The following table summarizes the performance of different Buchwald G3 precatalysts in the amination of various aryl halides.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos-Pd-G3 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | 1.5 | [6] |
| RuPhos-Pd-G3 | 2-Bromopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | 2 | [7] |
| BrettPhos-Pd-G3 | 4-Chloroanisole | n-Propylamine | NaOtBu | Toluene | 80 | 18 | 95 | 1 | [8] |
| This compound | 4-Bromotoluene | Piperazine | NaOtBu | m-Xylene | MW | 0.5 | High | 1 | [2] |
The data indicates that for C-N coupling, bulky monophosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective, often providing excellent yields with a broad range of amines and aryl halides.[6][7][8] The choice of ligand can be substrate-dependent; for instance, RuPhos is often preferred for secondary amines, while BrettPhos can be highly effective for primary amines.[7] this compound has also demonstrated high efficacy, particularly under microwave conditions.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald G3 precatalyst.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Buchwald G3 Precatalyst (e.g., this compound, XPhos-Pd-G3) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (if solid), arylboronic acid, base, and the Buchwald G3 precatalyst.
-
Seal the tube with a septum and purge with an inert gas for 5-10 minutes.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Buchwald G3 Precatalyst (e.g., this compound, XPhos-Pd-G3) (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, the Buchwald G3 precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Catalytic Pathways
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura coupling and a decision-making workflow for catalyst selection.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a Buchwald G3 precatalyst.
Conclusion
The family of Buchwald G3 precatalysts offers a powerful and versatile platform for a wide range of cross-coupling reactions. While bulky, electron-rich monophosphine ligands such as XPhos and SPhos often demonstrate superior activity for challenging substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound remains a highly effective and valuable catalyst, particularly for less sterically demanding transformations. The choice of the optimal G3 precatalyst will ultimately depend on the specific substrates and desired reaction conditions. The experimental protocols and decision workflows provided in this guide serve as a starting point for rational catalyst selection and reaction optimization, empowering chemists to efficiently construct complex molecules with high precision and yield.
References
A Head-to-Head Comparison of rac-BINAP-Pd-G3 and PEPPSI Catalysts in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high efficiency, broad substrate scope, and operational simplicity. Among the plethora of available precatalysts, the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, and the pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) catalysts have emerged as powerful tools for chemists in academia and industry. This guide provides a detailed comparison of these two catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Structures and General Features
This compound is a third-generation Buchwald precatalyst. These palladacycle-based catalysts are known for their high stability and the ease of generation of the active monoligated Pd(0) species. The G3 precatalysts are particularly advantageous due to their high solubility in common organic solvents and their ability to be activated under mild basic conditions. The use of the bulky and electron-rich BINAP ligand allows for the efficient coupling of a wide range of substrates.
PEPPSI catalysts , on the other hand, feature a palladium center coordinated to an N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine (B92270) ligand, which is displaced during the catalytic cycle. These catalysts are renowned for their exceptional stability to air and moisture, often allowing for reactions to be set up on the benchtop without the need for a glovebox. The strong σ-donating ability of the NHC ligand contributes to the high activity of PEPPSI catalysts in various cross-coupling reactions. A commonly used variant is PEPPSI-IPr, which incorporates the bulky IPr ligand.
Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | PEPPSI-IPr |
| Reaction | 4-Chlorotoluene + Phenylboronic acid | 4-Chloroanisole + Phenylboronic acid |
| Catalyst Loading | Not specified, typical for G3 precatalysts | 2 mol % |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Dioxane |
| Temperature | 100 °C | 60 °C |
| Reaction Time | Not specified | Not specified |
| Yield | High | High |
Note: The data presented is compiled from different sources and is intended to be representative. Direct comparison of yields without identical substrates and conditions can be misleading.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of both catalysts in the amination of aryl chlorides is highlighted below.
| Parameter | This compound | PEPPSI-IPr |
| Reaction | 1-Chloro-4-fluorobenzene + Morpholine | Aryl Chloride + Various Amines |
| Catalyst Loading | Not specified, RuPhos G3 used in study | 3 mol % |
| Base | Not specified | LiHMDS or K₂CO₃ |
| Solvent | Not specified | Dioxane or DME |
| Temperature | Not specified | 80 - 110 °C |
| Reaction Time | Not specified | 16 h |
| Yield | Low (for RuPhos G3) | Good to Excellent |
Note: A comparative study of Buchwald G3, G4, and G5 catalysts showed low activity for the G3 catalyst in a specific C-N coupling. PEPPSI-IPr has been shown to be effective for a range of Buchwald-Hartwig aminations.[1]
Experimental Protocols
Suzuki-Miyaura Coupling with PEPPSI-IPr
Reaction: Coupling of an Aryl Halide with a Boronic Acid.[2]
Materials:
-
PEPPSI-IPr (0.01 mmol, 2 mol%)
-
Aryl halide (0.5 mmol)
-
Boronic acid (0.6 mmol)
-
Potassium carbonate (1.50 mmol)
-
Dioxane (2.0 mL)
Procedure:
-
In air, a vial is charged with PEPPSI-IPr, potassium carbonate, the boronic acid, and the aryl halide.
-
The vial is sealed with a septum and purged under an inert atmosphere (e.g., by three evacuation/backfilling cycles).
-
Dioxane is added, and the mixture is stirred at 60 °C until the reaction is complete (as monitored by TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination with PEPPSI-IPr
Reaction: Coupling of an Aryl Chloride with an Amine.[3]
Materials:
-
PEPPSI-IPr (3 mol%)
-
Aryl chloride (0.10 mmol, 1.0 equiv)
-
Amine (e.g., morpholine, 0.20 mmol, 2.0 equiv)
-
LiHMDS (1.0 M in THF, 0.30 mmol, 3.0 equiv)
-
Dioxane (0.40 mL)
Procedure:
-
An oven-dried vial equipped with a stir bar is charged with the aryl chloride, amine, and PEPPSI-IPr.
-
The vial is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles under high vacuum.
-
Dioxane and LiHMDS solution are added with vigorous stirring at room temperature.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Catalytic Cycles and Workflows
The following diagrams illustrate the generalized catalytic cycle for Suzuki-Miyaura coupling and a typical experimental workflow for a cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and PEPPSI catalysts are highly effective precatalysts for a range of cross-coupling reactions. The choice between them often depends on the specific requirements of the reaction and the practical preferences of the researcher.
This compound is an excellent choice for reactions requiring bulky, electron-rich phosphine (B1218219) ligands and benefits from the well-established methodologies of the Buchwald precatalyst family. Its high solubility and predictable activation are key advantages.
PEPPSI catalysts , particularly PEPPSI-IPr, offer outstanding operational simplicity due to their remarkable air and moisture stability. This makes them highly suitable for high-throughput screening and for use in laboratories without routine access to gloveboxes. The strong performance of the NHC ligand often translates to high catalytic activity.
Ultimately, for a specific application, empirical screening of both catalyst types may be necessary to identify the optimal conditions for achieving the desired outcome.
References
- 1. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to rac-BINAP-Pd-G3 and Pd(PPh3)4 in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in modern organic synthesis, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a detailed comparison of two prominent palladium catalysts: the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, and the classical tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. This comparison is intended to assist researchers in making informed decisions for their catalytic cross-coupling applications.
Overview of the Catalysts
This compound is a state-of-the-art Generation 3 (G3) Buchwald precatalyst.[1] These catalysts are characterized by their air, moisture, and thermal stability, which simplifies handling and reaction setup.[2] The this compound precatalyst is designed for the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for high catalytic activity.[3] This often allows for lower catalyst loadings, shorter reaction times, and broader substrate scope compared to traditional palladium sources.[2] It is highly versatile and used in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[4]
Pd(PPh3)4 , or tetrakis(triphenylphosphine)palladium(0), is one of the most widely used and foundational Pd(0) catalyst precursors in cross-coupling chemistry.[5] It has been instrumental in the development of numerous synthetic methodologies, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions.[5] While highly effective for a broad range of transformations, Pd(PPh3)4 is known to be sensitive to air and light, requiring more stringent inert handling techniques for optimal performance and reproducibility.[5] The dissociation of its four triphenylphosphine (B44618) ligands in solution generates the catalytically active, coordinatively unsaturated palladium species.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct head-to-head comparative data for this compound and Pd(PPh3)4 in the same reaction is scarce in the literature, this section presents data from representative reactions to illustrate their performance.
Disclaimer: The following data is compiled from different sources and for different, though similar, substrates. It should be used as a general guide to the expected performance of each catalyst and not as a direct comparison under identical conditions.
| Parameter | This compound (Representative) | Pd(PPh3)4 (Specific Example) |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Aryl Halide | Aryl Chlorides/Bromides (various) | 4-Bromotoluene |
| Boronic Acid | Unstable Boronic Acids (various) | Phenylboronic Acid |
| Catalyst Loading | Typically 0.1 - 2 mol% | 0.1 - 2 mol% |
| Base | K3PO4 | K2CO3 |
| Solvent | THF/H2O | Dimethoxyethane/H2O |
| Temperature | Room Temperature to 40 °C | 80 °C |
| Time | 30 minutes | Overnight |
| Yield | High to Excellent | 50% (for a specific scaffold)[6] |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of ligands like BINAP and the subsequent evolution of Buchwald precatalysts have significantly advanced this reaction.
| Parameter | This compound (General Protocol) | Pd(PPh3)4 (Historical Context) |
| Reaction | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Aryl Halide | Aryl Bromide | Aryl Bromide |
| Amine | Aniline | Secondary/Primary Amines |
| Catalyst System | Pd(OAc)2 / BINAP (Precursor to G3 concept) | Pd(PPh3)4 (Stoichiometric, early examples) |
| Catalyst Loading | 0.05 equiv. (Pd), 0.08 equiv. (BINAP)[7] | Stoichiometric (early catalytic attempts failed)[2] |
| Base | Cs2CO3 | Not specified for catalytic attempts |
| Solvent | Toluene | Not specified for catalytic attempts |
| Temperature | 110 °C[7] | Not specified for catalytic attempts |
| Time | 8 hours[7] | Not specified for catalytic attempts |
| Yield | Good to Excellent[7] | Catalytic attempts unsuccessful in early reports[2] |
Experimental Protocols
Suzuki-Miyaura Coupling with Pd(PPh3)4
This protocol describes the Suzuki-Miyaura coupling of a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold with phenylboronic acid.[6]
Reagents:
-
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (1 eq, 0.39 mmol)
-
Phenylboronic acid (1.5 eq, 0.59 mmol)
-
Pd(PPh3)4 (0.1 eq, 0.039 mmol)
-
2M Aqueous K2CO3 (200 µL)
-
Dimethoxyethane (DME) (4 mL)
Procedure:
-
To a test tube, add the aryl bromide, phenylboronic acid, dimethoxyethane, and the 2M K2CO3 solution.
-
Add Pd(PPh3)4 to the stirring mixture.
-
Heat the reaction mixture at 80 °C overnight with stirring.
-
After cooling, filter the mixture through celite, rinsing with small amounts of methanol (B129727) and dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is then purified by column chromatography.[6]
Buchwald-Hartwig Amination with a BINAP-ligated Palladium Catalyst
This general protocol is representative of the conditions often used for Buchwald-Hartwig aminations that led to the development of G3 precatalysts.[7]
Reagents:
-
Aryl bromide (1 eq)
-
Aniline (1.5 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.05 eq)
-
rac-BINAP (0.08 eq)
-
Cesium carbonate (Cs2CO3) (10 eq)
-
Toluene (10 volumes)
Procedure:
-
In a reaction vessel, combine the aryl bromide, aniline, cesium carbonate, Pd(OAc)2, and BINAP in toluene.[7]
-
Degas the mixture, for example, by bubbling nitrogen through the solution for 15 minutes.
-
Heat the mixture to 110 °C under a nitrogen atmosphere and stir for 8 hours.[7]
-
After cooling to room temperature, filter the reaction mixture through celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired N-aryl aniline.[7]
Diagrams
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The cycle is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Conclusion
Both this compound and Pd(PPh3)4 are highly valuable catalysts in organic synthesis, each with its distinct advantages.
This compound represents a modern, high-performance option, offering stability, high reactivity, and operational simplicity. Its design allows for efficient catalysis under mild conditions, often with lower catalyst loadings and shorter reaction times, making it particularly suitable for complex syntheses and challenging substrates.
Pd(PPh3)4 remains a workhorse catalyst due to its long history of success and broad applicability. While it may require more careful handling and potentially more forcing conditions compared to G3 precatalysts, it is a cost-effective and reliable choice for a vast array of standard cross-coupling reactions.
The ultimate choice between these two catalysts will depend on the specific requirements of the reaction, including substrate complexity, desired reaction conditions, and scalability. For demanding transformations where high efficiency and mild conditions are critical, this compound is an excellent choice. For more established and robust couplings, Pd(PPh3)4 continues to be a relevant and effective option.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. diva-portal.org [diva-portal.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium precatalyst is a critical factor that significantly influences reaction yield, scope, and conditions. This guide provides an objective comparison of various palladium precatalysts, supported by experimental data, to assist in catalyst selection for specific synthetic challenges.
Performance Comparison of Palladium Precatalysts
The efficacy of a palladium precatalyst in the Suzuki-Miyaura reaction is influenced by the nature of its ancillary ligands and the mechanism of activation to the active Pd(0) species.[1] Precatalysts are generally favored over generating the active catalyst in situ from a palladium source and a ligand, as they offer better control over the ligand-to-metal ratio and can lead to more consistent results.[2]
Below is a summary of the performance of different classes of palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid, a representative reaction for a challenging, electron-rich aryl chloride.
| Precatalyst Class | Specific Precatalyst | Ligand | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Buchwald Palladacycles | XPhos Pd G3 | XPhos | >95 | 0.5 | RT | 2 | [3] |
| BrettPhos Pd G4 | BrettPhos | >95 | 1 | 100 | 0.01 | ||
| Allyl-Based (Nolan) | (IPr)Pd(allyl)Cl | IPr (NHC) | ~80 | 1 | RT | 0.0025 | [1][4] |
| (XPhos)Pd(crotyl)Cl | XPhos | >90 | 1 | RT | 0.0025 | [1] | |
| Indenyl-Based (Yale) | (tBuInd)Pd(XPhos)Cl | XPhos | >95 | 1 | RT | 0.0025 | [1] |
| In Situ Generated | Pd(OAc)₂ + XPhos (1.2 eq) | XPhos | 84 | Not Specified | Not Specified | Not Specified | [2] |
| Pd₂(dba)₃ + XPhos | XPhos | Low | Not Specified | Not Specified | Not Specified | [1] |
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies.[5] The data presented here is adapted from various sources and serves as a representative comparison.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific findings. The following protocols are representative of the experimental conditions used for the Suzuki-Miyaura coupling reactions cited in this guide.
This protocol is based on the comparative studies of various palladium precatalysts.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3, (IPr)Pd(allyl)Cl)
-
Base (e.g., K₃PO₄, K₂CO₃, KOtBu)
-
Solvent (e.g., a mixture of THF and MeOH, or Toluene and H₂O)
-
Internal standard (e.g., Naphthalene)
Reaction Setup:
-
In a reaction vessel, 4-chlorotoluene (e.g., 0.5 M) and phenylboronic acid (e.g., 0.55 M) are combined.[1]
-
The chosen base is added to the mixture (e.g., 0.55 M for K₂CO₃ or KOtBu, 1.0 M for K₃PO₄).[1]
-
The palladium precatalyst is added at a specific concentration (e.g., 0.0025 M).[1]
-
The appropriate solvent system is added (e.g., 0.95 mL MeOH and 0.05 mL THF).[1]
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or heated) for a specified duration.
Analysis:
-
Product yield is determined by gas chromatography with a flame ionization detector (FID).[1][2]
-
Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.[1][2]
The following diagram illustrates a generalized workflow for setting up, running, and analyzing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium precatalyst is paramount for the success of a Suzuki-Miyaura cross-coupling reaction. Buchwald precatalysts, particularly the G3 and G4 generations, often exhibit high activity and stability, allowing for low catalyst loadings and mild reaction conditions. Allyl-based and indenyl-based precatalysts also demonstrate excellent performance and are commercially available.[7] While in situ catalyst generation can be effective, it may require careful optimization of the ligand-to-metal ratio to achieve high yields.[2] The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in designing and executing robust and efficient Suzuki-Miyaura cross-coupling reactions.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselectivity of Chiral vs. Racemic BINAP Catalysts
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving the desired stereochemical outcome. For researchers, scientists, and drug development professionals, understanding the nuances of catalyst systems is critical for the efficient production of enantiomerically pure compounds. This guide provides an objective comparison of the performance of chiral (enantiomerically pure) BINAP and racemic BINAP catalysts, supported by experimental data and detailed methodologies.
Introduction to BINAP in Asymmetric Catalysis
2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a chiral diphosphine ligand renowned for its effectiveness in a wide array of asymmetric transformations.[1][2] Its unique C₂-symmetric, atropisomeric structure, which arises from restricted rotation around the bond connecting the two naphthyl rings, creates a well-defined chiral environment when coordinated to a transition metal (such as ruthenium, rhodium, or palladium).[1][2][3][4] This chiral pocket is the key to inducing enantioselectivity, guiding a prochiral substrate to react in a way that preferentially forms one enantiomer of the product.[1][5]
The fundamental difference between using a chiral BINAP ligand (e.g., pure (R)-BINAP or (S)-BINAP) and a racemic mixture lies in the stereochemical information transferred during the catalytic cycle. While a chiral catalyst introduces a specific stereochemical bias, a racemic catalyst inherently lacks this directional influence.
Performance Comparison: Chiral vs. Racemic BINAP
Chiral BINAP Catalysts: An enantiomerically pure BINAP ligand, when complexed with a metal, forms a single chiral catalyst. For example, (R)-BINAP will form a catalyst that generates a product with a specific chirality, ideally in high enantiomeric excess (e.e.). The rigid backbone of the BINAP ligand ensures the effective transfer of chirality from the catalyst to the product.[6] These catalysts are the standard for asymmetric synthesis, facilitating reactions with high enantioselectivity and yields under mild conditions.[1]
Racemic BINAP Catalysts: A racemic mixture of BINAP contains equal amounts of the (R) and (S) enantiomers. When used to form a catalyst, this results in a mixture of two chiral catalysts that are enantiomers of each other. The (R)-catalyst will produce the (R)-product, while the (S)-catalyst produces the (S)-product. Since both are present in equal measure and have equal and opposite catalytic activity, the final product mixture will be racemic (a 50:50 mixture of enantiomers), resulting in 0% e.e.[7] Therefore, a standard racemic BINAP catalyst is ineffective for asymmetric synthesis.[7]
The diagram below illustrates the logical relationship between the catalyst type and the reaction outcome.
Caption: Catalyst chirality dictates product stereochemistry.
Quantitative Data Presentation
The following table summarizes data from a representative asymmetric reaction—the hydrogenation of a ketone—to illustrate the performance difference between chiral and racemic catalysts.
| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Ru₂Cl₄((R)-BINAP)₂ | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 95% | ~100% | [8] |
| Ru₂Cl₄((S)-BINAP)₂ | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 95% (inferred) | ~100% | [8] |
| Ru₂Cl₄(rac-BINAP)₂ | 1-Tetralone | (±)-1,2,3,4-Tetrahydronaphthalen-1-ol | 0% | ~100% | [7] |
| (S)-BINAP-CuH | Aryl Methyl Ketones | Chiral Homoallylic Tertiary Alcohols | >99% | High | [9] |
As the data clearly indicates, enantiomerically pure BINAP is essential for achieving high enantioselectivity. The use of a racemic ligand leads to a racemic product, negating the purpose of asymmetric catalysis.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric hydrogenation of a ketone, adapted from established methodologies such as the Noyori asymmetric hydrogenation.[6]
Synthesis of the Ru-BINAP Catalyst Precursor:
-
A mixture of [RuCl₂(benzene)]₂ and (S)-BINAP (in a 1:1.1 molar ratio) is heated in anhydrous, degassed dimethylformamide (DMF) at 100°C for 10 minutes.
-
The solvent is removed under vacuum, and the resulting solid is washed with ether and dried to yield the RuCl₂[(S)-BINAP] complex.
General Procedure for Asymmetric Hydrogenation:
-
The substrate (e.g., a β-keto ester, 1.0 mmol) is dissolved in degassed ethanol (B145695) (5 mL) in a high-pressure reaction vessel.
-
The RuCl₂[(S)-BINAP] catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) is added to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 4-100 atm).[6]
-
The reaction mixture is stirred at a specified temperature (e.g., 25-50°C) for a designated time (e.g., 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or GC.
-
After completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to isolate the chiral alcohol product.
Determination of Enantiomeric Excess:
The enantiomeric excess (e.e.) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or OJ-H column).[10][11] The separated enantiomers are detected, and the e.e. is calculated from the integrated peak areas of the two enantiomers.
Workflow for Catalyst Selection and Reaction
The following diagram outlines the decision-making process and experimental workflow in asymmetric catalysis.
Caption: Workflow for achieving enantioselectivity.
Conclusion
The evidence overwhelmingly demonstrates that for the purpose of asymmetric synthesis, enantiomerically pure chiral BINAP catalysts are essential. They provide the necessary chiral environment to induce high enantioselectivity, leading to the formation of optically active products. In contrast, racemic BINAP catalysts, by their very nature, produce racemic products and are therefore unsuitable for achieving enantiocontrol in standard catalytic reactions. This guide underscores the critical importance of ligand chirality in designing effective and predictable asymmetric transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, rates, and substrate scope. This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions to aid researchers in catalyst selection and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The selection of the palladium catalyst is crucial, especially when dealing with challenging substrates such as sterically hindered or electron-deficient partners.
Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different aryl halides. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. The data presented here is illustrative of typical performance under the specified conditions.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 120 (Microwave) | 0.17 | >95 | 3 | [1] |
| PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | Not Specified | |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | 1 | |
| Pd(OAc)₂ / XPhos | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | Not Specified | |
| In-situ Pd(OAc)₂ / XPhos (1.2 equiv ligand) | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | Not Specified | Not Specified | 84 | 0.0025 |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[2]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for a wide range of substrates and catalysts. Optimization of reaction parameters is often necessary for optimal results.[3]
Reaction Setup:
-
In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add the aryl halide (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium precatalyst, and the corresponding ligand to a dry reaction vessel equipped with a stir bar.
-
Add the degassed solvent (e.g., toluene, dioxane, THF).
-
Seal the vessel and place it in a preheated reaction block or oil bath.
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120°C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction, if necessary, and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the arylation or vinylation of alkenes. The choice of catalyst and ligands is critical for achieving high efficiency and stereoselectivity.
Catalyst Performance in Heck Reaction
The following table presents a comparison of different palladium catalyst systems for the Heck reaction.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | 4-chlorotoluene | n-Butyl acrylate | Cy₂NMe | Dioxane | 110 | 2 | 98 | 1 | [4] |
| Palladacycle/P(t-Bu)₃ | 4-chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 95 | 0.1 | [5] |
| Pd/C | Aryl bromides | Styrene | K₂CO₃ | NMP | 140 | 24 | Good | 1 | [6] |
| Pd(OAc)₂ / (SPO-ligated) | 4-bromoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 95 | 2 | [6][7] |
Note: "Good" yields are as reported in the respective literature.
Generalized Experimental Protocol for Heck Reaction
This is a general procedure that may require optimization for specific substrates.
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand (if required), base, and the aryl or vinyl halide.
-
Add the degassed solvent and then the alkene.
Reaction Execution:
-
Heat the mixture to the desired temperature with stirring.
-
Monitor the reaction until completion.
Work-up and Purification:
-
Cool the reaction mixture and filter off any solids.
-
Perform an aqueous work-up and extract the product.
-
Dry, concentrate, and purify the product by chromatography or distillation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The catalyst system, particularly the choice of a bulky, electron-rich phosphine (B1218219) ligand, is crucial for high yields and broad functional group tolerance.[8]
Catalyst Performance in Buchwald-Hartwig Amination
The table below compares various palladium catalysts for the Buchwald-Hartwig amination of aryl halides.
| Catalyst System (Pd Source / Ligand) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [2] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [2] |
| Pd(OAc)₂ / SPhos | Haloarenes | Various Amines | Cs₂CO₃ | THF | - | - | Good | [2] |
| Pd₂(dba)₃ / RuPhos | 2-Bromopyridine derivative | Morpholine | NaOt-Bu | Toluene | 80 | 4 | 83 | [7] |
| Pd(OAc)₂ / dppp | 2-Bromopyridine | Cyclohexylamine | NaOt-Bu | Toluene | 80 | 4 | 60 | [7] |
Note: "Good to Excellent" and "High" yields are as reported in the respective literature.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for conducting the amination reaction.[7]
Reaction Setup (Inert Atmosphere):
-
In a dry Schlenk flask, combine the palladium source, ligand, aryl halide, amine, and base.
-
Add anhydrous, degassed solvent (e.g., Toluene, THF).
-
Further degas the mixture by bubbling with an inert gas.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
After cooling to room temperature, quench the reaction.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizing the Fundamentals
To better understand the underlying processes in palladium-catalyzed cross-coupling, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow for catalyst screening.
References
A Comparative Guide to the Applications of rac-BINAP-Pd-G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, has emerged as a powerful tool in organic synthesis, offering high stability and efficiency in a variety of cross-coupling reactions. This guide provides a comprehensive comparison of this compound with other palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs. Detailed experimental protocols and visualizations of the catalytic process are also presented.
Performance Comparison in Cross-Coupling Reactions
The efficacy of a palladium catalyst is highly dependent on the ligand, the palladium source, and the specific reaction conditions. Third-generation (G3) Buchwald precatalysts, such as this compound, are designed to be air- and moisture-stable, offering advantages in ease of handling and reproducibility.[1][2] They are known to require lower catalyst loadings and shorter reaction times compared to earlier generations.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The choice of ligand and palladium precatalyst generation can significantly impact the reaction outcome, particularly with challenging substrates like aryl chlorides.
Table 1: Comparison of Catalysts in the Buchwald-Hartwig Amination of 2-Bromopyridines with Morpholine (B109124)
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | LiHMDS | Toluene (B28343) | 100 | 16 | 71[4] |
| Pd-precatalyst / tBuBrettPhos | LiHMDS | THF | RT-80 | 12 | Moderate to Excellent[4] |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | - | - | -[4] |
Note: This table provides a general comparison of different catalyst systems for a specific reaction. The performance of this compound would be expected to be competitive with other G3 precatalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. G3 precatalysts have demonstrated high efficiency in these reactions, even with challenging substrates such as heteroaryl chlorides and unstable boronic acids.[1]
A comparative study of in-situ generated palladium XPhos precatalysts for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid showed that the ligand-to-palladium ratio is crucial, with a 1.2:1 ratio of XPhos to Pd(OAc)₂ giving a significantly higher yield (84%) compared to a 0.8:1 ratio (44%).[6][7][8] Well-defined allyl-based precatalysts with an XPhos ligand showed consistently high yields of around 80%.[7]
Table 2: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ | XPhos | 0.8:1 | 44[7][8] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1:1 | 74[7][8] |
| In-situ generated from Pd(OAc)₂ | XPhos | 1.2:1 | 84[7][8] |
| Allyl-based precatalyst | XPhos | 1:1 | ~80[7] |
Note: This data illustrates the performance of a related G3 precatalyst system. The this compound is expected to exhibit similar high efficiency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N cross-coupling of an aryl halide with an amine using a palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., this compound, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid), the palladium precatalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
If the aryl halide is a liquid, add it via syringe. Add the amine via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the specified time.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling using a G3 Precatalyst
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid using the tBuXPhos Pd G3 precatalyst and can be adapted for use with this compound.[10]
Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
tBuXPhos Pd G3 (0.02 mmol, 15.8 mg)
-
K₃PO₄ (2.0 mmol, 424.6 mg)
-
Toluene (2 mL)
-
Water (0.2 mL)
Procedure:
-
In a glovebox, to an oven-dried 8 mL vial equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, tBuXPhos Pd G3, and K₃PO₄.
-
Add toluene and water.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After 18 hours, remove the stir bar and concentrate the reaction mixture to dryness.
-
Purify the residue by flash chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired product.[10]
Visualizing the Catalytic Cycle
The catalytic cycles for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions share common fundamental steps: oxidative addition, ligand exchange/transmetalation, and reductive elimination. The G3 precatalyst enters the cycle after activation to the catalytically active Pd(0) species.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation of rac-BINAP-Pd-G3 in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecular architectures found in natural products and pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these critical linkages. Among the vast arsenal (B13267) of available catalysts, third-generation (G3) Buchwald precatalysts have gained prominence due to their enhanced stability, activity, and ease of handling. This guide provides a detailed validation of rac-BINAP-Pd-G3, a notable member of this class, and compares its performance with alternative palladium catalysts in the context of total synthesis.
Overview of this compound
This compound is an air- and moisture-stable palladium(II) precatalyst that features the bulky and electron-rich racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand.[1][2] Its G3 design facilitates the in-situ generation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover.[1] This attribute often translates to lower catalyst loadings, shorter reaction times, and higher yields compared to earlier generation precatalysts. The catalyst is suitable for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Hiyama, Negishi, and Stille couplings.[1][2]
Performance in Key Cross-Coupling Reactions
To objectively evaluate the performance of this compound, we will examine its application in two of the most pivotal transformations in complex molecule synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl linkages. The choice of catalyst and ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates.
Case Study: Biaryl Synthesis
While a specific total synthesis employing this compound for a key Suzuki-Miyaura coupling was not identified in the surveyed literature, we can analyze its general performance characteristics and compare them to other commonly used catalysts in similar transformations.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| This compound | rac-BINAP | 1-2 | Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-110 °C | Generally High | [1][2] |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/EtOH/H₂O), Reflux | Good to High | [3] |
| PdCl₂(dppf) | dppf | 1-3 | Base (e.g., K₂CO₃), Solvent (e.g., DME), 80 °C | High | [4] |
| Pd(OAc)₂ / SPhos | SPhos | 1-2 | Base (e.g., K₃PO₄), Solvent (e.g., Toluene), 100 °C | High | [4] |
General Experimental Protocol for Suzuki-Miyaura Coupling with a G3 Precatalyst:
The following is a general procedure adapted from protocols for similar third-generation Buchwald precatalysts.[5]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the this compound precatalyst (1-2 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., dioxane/water, 10:1) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.
Comparative Performance in C-N Coupling
In a study towards the synthesis of novel imidazo[1,2-a]pyridines with activity against the herpes virus, a palladium catalyst with the JohnPhos ligand was utilized for the coupling of cyclopentylamine (B150401) with an 8-chloroimidazopyridine. The authors noted that with other ligands, such as BINAP, significantly lower yields of the desired product were obtained.[6] This highlights the importance of ligand selection for specific substrate classes. While this compound is a competent catalyst for Buchwald-Hartwig aminations, more specialized ligands may be required for challenging substrates.[1][7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / JohnPhos | JohnPhos | NaOtBu | Toluene | 110 | High | [6] |
| Pd₂(dba)₃ / rac-BINAP | rac-BINAP | NaOtBu | Toluene | 110 | Significantly Lower | [6] |
| tBuXPhos-Pd-G3 | tBuXPhos | NaOtBu | Dioxane | 100 | High | [7] |
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), and the this compound catalyst (1-2 mol%) to an oven-dried reaction vessel.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture with stirring for the required time, monitoring the reaction progress.
-
After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a versatile and robust third-generation Buchwald precatalyst that demonstrates broad applicability in a variety of palladium-catalyzed cross-coupling reactions. Its stability and ease of use make it an attractive option for the synthesis of complex molecules. However, for particularly challenging substrates, especially in Buchwald-Hartwig aminations, more specialized ligands may offer superior performance. The selection of the optimal catalyst system remains highly dependent on the specific substrates and desired transformation. Researchers are encouraged to perform catalyst and ligand screening to identify the most efficient system for their particular synthetic challenge. The provided protocols and comparative data serve as a valuable starting point for the successful implementation of this compound and other palladium catalysts in total synthesis endeavors.
References
- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]
- 2. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Cost-Effectiveness Analysis of rac-BINAP-Pd-G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-effectiveness analysis of the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3. Its performance is objectively compared with alternative palladium catalysts in two of the most crucial transformations in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. The information presented herein is supported by experimental data to aid researchers in making informed decisions for catalyst selection in their synthetic endeavors.
Introduction to this compound
This compound is a third-generation (G3) Buchwald precatalyst renowned for its high stability and reactivity in a variety of cross-coupling reactions.[1] As an air- and moisture-stable solid, it offers significant advantages in terms of handling and storage compared to earlier generation catalysts.[2][3] Key features of G3 precatalysts like this compound include their high solubility in common organic solvents, long life in solution, and the ability to achieve high yields with lower catalyst loadings and shorter reaction times.[4][5] These attributes are critical for efficient and cost-effective chemical synthesis, particularly in the context of pharmaceutical and materials science research.
This guide will delve into a comparative analysis of this compound against other common palladium catalyst systems, focusing on performance metrics such as reaction yield, time, and catalyst loading. By integrating pricing information, a clearer picture of its cost-effectiveness will be presented.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of catalyst is paramount for achieving high efficiency, especially with challenging substrates.
Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Buchwald-Hartwig amination reaction. While direct head-to-head comparisons under identical conditions are limited in the available literature, this compilation provides valuable insights into the relative performance of different systems.
| Catalyst System (Pd Source / Ligand) | Amine Substrate | Aryl Halide Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Amines | Aryl bromides/chlorides | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-110 | 1-16 | High | [6][7] |
| Pd₂(dba)₃ / BINAP | Morpholine | 2-Bromopyridine | LiHMDS | Toluene | 100 | 16 | 71 | [6] |
| Pd₂(dba)₃ / RuPhos | Morpholine | 2-Bromopyridine | LiHMDS | Toluene | 100 | 16 | 83 | [6] |
| Pd₂(dba)₃ / SPhos | Morpholine | 2-Bromopyridine | LiHMDS | Toluene | 100 | 16 | 76 | [6] |
| Pd(OAc)₂ / dppp | Diethylamine | 2-Bromopyridine | NaOtBu | Toluene | 80 | - | 98 | [6] |
| BrettPhos Pd G3 | Primary Amines | Aryl chlorides | K₃PO₄ | t-BuOH | 110 | - | High | [8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for performing a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.01-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, amine, sodium tert-butoxide, and this compound.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The catalyst's efficiency is crucial for coupling a broad range of substrates.
Performance Comparison
The following table presents a comparison of different palladium catalysts in the Suzuki-Miyaura cross-coupling reaction.
| Catalyst System (Pd Source / Ligand) | Aryl Halide Substrate | Boronic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl bromides/chlorides | Phenylboronic acid | K₃PO₄, Cs₂CO₃ | Toluene, THF/MeOH | 80-100 | 1-12 | High | [9][10] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 | [11] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 96 | [11] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 120 (MW) | 0.17 | >95 | [11] |
Note: Similar to the Buchwald-Hartwig section, the performance of this compound is based on the general characteristics of G3 precatalysts and the known utility of the BINAP ligand.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for conducting a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.5 mmol)
-
This compound (0.01-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube containing a magnetic stir bar, combine the aryl halide, boronic acid, potassium carbonate, and this compound.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography.
Experimental Workflow
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. cenmed.com [cenmed.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. biocompare.com [biocompare.com]
- 5. thomassci.com [thomassci.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of rac-BINAP-Pd-G3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
Understanding the Hazards
This compound is an air- and moisture-stable palladium precatalyst containing a phosphine (B1218219) ligand. While generally stable, its disposal requires careful consideration of its components: palladium and the phosphine ligand.
-
Palladium: A precious metal that can be toxic and should not be released into the environment. Recovery and recycling are the preferred methods of disposal.
-
Phosphine Ligand (rac-BINAP): Organophosphorus compounds can be toxic. The primary hazard associated with phosphine ligands is their potential for oxidation, and unreacted phosphides are considered hazardous waste.
Table 1: Key Safety and Hazard Information
| Property | Information |
| Chemical Name | rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl Palladium(II) Methanesulfonate G3 Precatalyst |
| CAS Number | 2151915-22-7 |
| Appearance | Solid |
| Primary Hazards | Toxic if ingested or inhaled. Irritating to eyes and skin. |
| Environmental Hazards | Harmful to aquatic life. |
Disposal Workflow
The recommended disposal procedure for this compound involves a multi-step process focused on the separation and treatment of its primary components.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
3.1. Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including unreacted material, contaminated labware (e.g., pipette tips, weighing boats), and reaction residues, must be collected in a clearly labeled, dedicated hazardous waste container. The label should include:
-
"Hazardous Waste"
-
"Palladium-Containing Waste"
-
"Organophosphorus Compounds"
-
The full chemical name: this compound
-
Date of accumulation start.
-
-
Segregation: This waste stream must be kept separate from other laboratory waste, especially acidic or oxidizing solutions, to prevent unintended reactions.
3.2. On-site Pre-treatment (for advanced users)
For laboratories with the appropriate facilities and trained personnel, a pre-treatment step can be performed to deactivate the phosphine ligand and simplify the subsequent disposal process. This typically involves the oxidation of the phosphine to the less hazardous phosphine oxide.
WARNING: This procedure should only be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for Oxidation of Phosphine Ligand:
-
Solubilization: If the waste is solid, dissolve it in a suitable organic solvent (e.g., tetrahydrofuran, toluene).
-
Oxidation: Slowly add a mild oxidizing agent, such as hydrogen peroxide (30% solution), dropwise to the stirred solution at room temperature. The reaction is often exothermic, so careful, controlled addition is crucial.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the disappearance of the phosphine signal and the appearance of the phosphine oxide signal.
-
Quenching: Once the oxidation is complete, any excess hydrogen peroxide must be carefully quenched. This can be achieved by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until the peroxide is no longer detected (test strips can be used).
-
Separation: The palladium species will likely precipitate out of the solution as palladium black or other insoluble forms. The solid can be separated by filtration.
3.3. Final Disposal
-
Palladium-Containing Solids: The filtered solid containing palladium should be collected in a separate, labeled container for "Palladium Waste for Recycling." Many specialized companies offer services for the recovery of precious metals from laboratory waste.[1][2] Your institution's Environmental Health & Safety (EHS) department can provide guidance on local and national regulations and connect you with certified recycling vendors.
-
Liquid Waste: The remaining liquid waste, containing the phosphine oxide and solvents, should be collected in a labeled hazardous waste container and disposed of through your institution's EHS program. While the primary hazard of the phosphine has been mitigated, the solvent and other reaction byproducts still require proper disposal.
Logical Relationship of Disposal Choices
The decision-making process for the disposal of this compound should prioritize safety and environmental responsibility.
Caption: Decision tree for this compound disposal.
Safety and Personal Protective Equipment (PPE)
When handling this compound and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
In case of a spill, consult the Safety Data Sheet (SDS) for specific cleanup procedures. Generally, small spills can be carefully swept up (avoiding dust generation) and placed in the designated hazardous waste container.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our planet. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling rac-BINAP-Pd-G3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like rac-BINAP-Pd-G3 is paramount. This third-generation Buchwald precatalyst, while highly effective for cross-coupling reactions, necessitates careful handling due to its air and moisture sensitivity. This guide provides immediate, procedural, and logistical information for the safe use and disposal of this organometallic compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Importance |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Essential for protecting against splashes and fine particulates.[1] |
| Face Shield | Recommended to be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2] | |
| Hand Protection | Nitrile or Neoprene Gloves | Chemically resistant gloves are mandatory to prevent dermal absorption.[3] It is advisable to consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-Resistant Lab Coat | Should be long-sleeved and fully buttoned to protect against spills and fire hazards.[1][4] |
| Respiratory Protection | Dust Respirator | A dust respirator may be necessary when handling the solid compound to prevent inhalation of fine particles.[4] Work should be conducted in a well-ventilated fume hood.[3] |
Operational Plan: Handling and Experimental Workflow
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere, such as argon or nitrogen.[5][6] This is typically achieved using a glove box or Schlenk line techniques.
Experimental Workflow for Handling this compound:
Detailed Experimental Protocol:
-
Preparation: Always begin by putting on all required personal protective equipment.[3] Ensure that the glovebox or Schlenk line is properly purged with an inert gas to remove air and moisture.[6]
-
Handling: Inside the inert atmosphere, carefully transfer the required amount of the solid this compound catalyst to the reaction vessel.
-
Reaction Setup: Add degassed solvents and other reagents to the reaction vessel. It is crucial that all components added to the reaction are free of oxygen and water to maintain the catalyst's activity.
-
Reaction and Quenching: Once the reaction is complete, it should be carefully quenched using appropriate methods for the specific chemical transformation.
-
Cleanup: All glassware and equipment that have come into contact with the catalyst should be decontaminated.
Disposal Plan
Proper disposal of palladium-containing waste is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method | Key Considerations |
| Solid Waste | Collect in a clearly labeled, sealed container under water.[7] | Segregate from other chemical waste. The container should be designated for palladium waste. |
| Liquid Waste | Collect in a dedicated, labeled hazardous waste container. | Do not mix with other solvent waste streams unless compatible. |
| Contaminated Materials | Double-bag in clear plastic bags, label appropriately, and dispose of as hazardous waste. | Includes gloves, weigh boats, and other disposables. |
Disposal Options for Palladium Waste:
-
Recycling: This is the preferred method as it allows for the recovery and reuse of palladium, a precious metal.[8]
-
Licensed Disposal Company: For surplus and non-recyclable solutions, a licensed disposal company should be utilized.[9]
-
Landfill: If recycling is not feasible, disposal in a hazardous waste landfill that meets regulatory standards is an option.[8]
-
Incineration: This can also be a method of disposal, provided the facility meets air emission and ash disposal regulations.[8]
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, minimizing risks and ensuring the integrity of their experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. honrel.com [honrel.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
